C215
Description
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPSIFNTIQCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of C215
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword
This document is intended to provide a detailed technical understanding of the mechanism of action of the compound designated as C215. The information presented herein is based on publicly available data. However, initial comprehensive searches for "this compound" have not yielded specific results for a compound with this identifier. The designation "this compound" may represent an internal development code, a novel research molecule with limited public disclosure, or a compound not yet widely indexed in scientific literature and databases.
The following sections will outline a structured approach to understanding the mechanism of action of a novel compound, which can be applied once specific information about this compound becomes available. This guide will serve as a template for the data and analyses that are crucial for a thorough scientific evaluation.
Target Identification and Binding Characteristics
A fundamental aspect of understanding a compound's mechanism of action is identifying its molecular target(s). This section would typically include:
-
Primary Target(s): The specific protein, enzyme, receptor, or other biomolecule with which this compound directly interacts to elicit its pharmacological effect.
-
Binding Affinity: Quantitative measures of the strength of the interaction between this compound and its target.
Table 1: Binding Affinity of this compound
| Parameter | Value | Target(s) | Experimental Method |
| Kᵢ (nM) | Data not available | Data not available | Data not available |
| Kₐ (M⁻¹) | Data not available | Data not available | Data not available |
| Kₑ (nM) | Data not available | Data not available | Data not available |
In Vitro Efficacy and Potency
In vitro studies are essential for characterizing the biological activity of a compound in a controlled cellular or acellular environment.
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line / System | IC₅₀ (nM) | EC₅₀ (nM) | Key Findings |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: Representative In Vitro Assay
A detailed protocol for a representative in vitro assay, such as a cell viability assay or a target engagement assay, would be presented here. This would include:
-
Cell Culture: Details of the cell line, culture medium, and conditions.
-
Compound Preparation: Method for dissolving and diluting this compound.
-
Assay Procedure: Step-by-step instructions for performing the experiment.
-
Data Analysis: Methods for calculating parameters like IC₅₀ or EC₅₀.
Signaling Pathway Modulation
Understanding how this compound affects intracellular signaling pathways is crucial to elucidating its mechanism of action. This section would describe the downstream effects of this compound binding to its target.
Caption: A hypothetical signaling cascade initiated by this compound.
Preclinical In Vivo Efficacy
In vivo studies in animal models are critical for evaluating the therapeutic potential and physiological effects of a compound.
Table 3: Summary of In Vivo Studies for this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | Key Outcomes |
| Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: Representative In Vivo Study
This section would provide a detailed methodology for a key animal study, including:
-
Animal Model: Species, strain, and disease model used.
-
Drug Formulation and Administration: How this compound was prepared and administered.
-
Study Design: Description of treatment groups, controls, and study duration.
-
Endpoint Analysis: Methods for assessing the therapeutic effect.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are integral to its overall mechanism of action and clinical utility.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration |
| T½ (h) | Data not available | Data not available | Data not available |
| Cₘₐₓ (ng/mL) | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available |
Safety and Toxicology
A comprehensive understanding of a compound's safety profile is paramount.
Table 5: Summary of Toxicology Studies for this compound
| Study Type | System / Organ | NOAEL (mg/kg/day) | Key Findings |
| Data not available | Data not available | Data not available | Data not available |
Logical Relationships and Experimental Workflow
Visualizing the logical flow of the research and development process can provide clarity on how different pieces of experimental evidence contribute to the overall understanding of the compound.
Caption: A generalized workflow for drug discovery and development.
Conclusion
While specific data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for the in-depth technical information required to thoroughly understand its mechanism of action. As research progresses and data becomes publicly accessible, this document can be populated with the relevant experimental findings to provide a complete picture of this compound's pharmacological profile for the scientific and drug development community. Researchers with access to proprietary information on this compound are encouraged to use this structure for their internal documentation and analysis.
C215 and the Inhibition of MmpL3: A Technical Guide to a Novel Antitubercular Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. The Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors, has been validated as a highly promising target for antitubercular drug development. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of C215, a potent benzimidazole-based inhibitor of MmpL3. We present a consolidation of key quantitative data, detailed experimental protocols for inhibitor evaluation, and visual diagrams of the core biological and experimental processes to serve as a resource for the scientific community engaged in tuberculosis research and drug discovery.
Introduction: The Imperative for New TB Drugs and the Role of MmpL3
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The cell envelope of M. tuberculosis is a unique and complex structure, rich in mycolic acids, which are essential for the bacterium's viability, virulence, and intrinsic resistance to many antibiotics. The biosynthesis and transport of these mycolic acids are therefore attractive targets for new drugs.
MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, plays a critical and essential role in the mycolic acid pathway.[1][2] It functions as a flippase, translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.[1][3][4][5] In the periplasm, TMM is further processed into trehalose dimycolate (TDM) or its mycolic acids are transferred to arabinogalactan, both crucial components of the mycobacterial outer membrane, or mycomembrane.[1][5][6] Genetic and chemical inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm, a halt in mycomembrane biosynthesis, and rapid bactericidal activity, confirming its essentiality and making it a prime target for therapeutic intervention.[3][4][5][7][8] A diverse array of chemical scaffolds, including the benzimidazole this compound, have been identified as potent inhibitors of MmpL3.[9][10]
This compound: A Benzimidazole-Based MmpL3 Inhibitor
This compound is a benzimidazole derivative identified through whole-cell phenotypic screens against M. tuberculosis.[1][9] Like many other MmpL3 inhibitors, its definitive target was confirmed through the generation and whole-genome sequencing of resistant mutants, which consistently revealed single nucleotide variations in the mmpL3 gene.[6][9] This discovery placed this compound within a growing and structurally diverse class of compounds that all converge on this single essential transporter.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the MmpL3 transporter. Structural and molecular docking studies have shown that this compound, along with other inhibitors like SQ109 and indolecarboxamides, binds to a common pocket within the transmembrane (TM) domain of MmpL3.[11][12] This binding event is thought to obstruct the proton-relay network—involving key aspartate-tyrosine pairs—that powers the transport of TMM.[11][12] By blocking this essential proton motive force (PMF) pathway, the inhibitors effectively shut down the transporter's flippase activity.[11][12]
Interestingly, several MmpL3 inhibitors, including this compound, have also been shown to disrupt the membrane potential (Δψ), a component of the PMF, as a potential secondary effect.[8] This has led to debate about whether the compounds act directly on the transporter or indirectly by collapsing the PMF. However, evidence from direct binding assays and co-crystal structures strongly supports a direct interaction, with PMF disruption likely being a downstream consequence of inhibitor binding and conformational changes to the transporter.[3][8]
Figure 1. Mechanism of MmpL3 inhibition by this compound.
Quantitative Data Presentation
The in vitro activity of this compound and other representative MmpL3 inhibitors is summarized below. Data is primarily presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv, the standard laboratory strain.
Table 1: In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv
| Compound Series | Representative Compound | MIC (µM) | EC50 (µM) | Reference(s) |
| Benzimidazole | This compound | ~5.0 - 11.2 | 5.0 | [6] |
| Ethylenediamine | SQ109 | ~0.78 | <0.3 | [6][13] |
| Adamantyl Urea | AU1235 | ~0.22 | - | [14][15] |
| 1,5-Diarylpyrrole | BM212 | ~3.4 | - | [14] |
| Indolecarboxamide | NITD-349 | 0.023 - 0.03 | - | [13][14] |
| Carboxamide | HC2091 | 5.0 | - | [15] |
Note: MIC values can vary between studies due to different experimental conditions (e.g., media, inoculum size). EC50 represents the half-maximal effective concentration.
Table 2: Activity Spectrum and Cytotoxicity of this compound
| Parameter | Species / Cell Line | Value | Reference(s) |
| Activity vs. M. smegmatis | Mycobacterium smegmatis | Inactive | [6] |
| Activity vs. M. abscessus | Mycobacterium abscessus | Not specified | [6] |
| Cytotoxicity (CC50) | Mammalian cells (e.g., Vero) | 14.3 µM | [6] |
| Selectivity Index (SI) | (CC50 / EC50) | ~2.9 | [6] |
Note: The inactivity of this compound against M. smegmatis suggests a degree of species specificity. The selectivity index provides a measure of the compound's therapeutic window.
Key Experimental Protocols
The validation of this compound as an MmpL3 inhibitor relies on a series of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Resazurin Microtiter Assay (REMA) is a common, rapid, and inexpensive method.[16]
-
Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured to mid-log phase (OD~0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.[14]
-
Compound Dilution: The test compound (e.g., this compound) is dissolved in DMSO and serially diluted in a 96-well microtiter plate using 7H9 broth to create a range of concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Inoculation: The Mtb culture is diluted to a final concentration of approximately 5 x 10⁴ CFU/mL and added to each well containing the diluted compound.[14]
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Readout: After incubation, a resazurin solution is added to each well. Resazurin (blue) is reduced to the fluorescent, pink-colored resorufin by metabolically active cells. After further incubation (12-24 hours), the color change is assessed visually or by measuring fluorescence. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).
TMM Accumulation Assay (Mycolic Acid Transport Inhibition)
This assay directly assesses the functional inhibition of MmpL3 by monitoring the accumulation of its substrate, TMM.
-
Metabolic Labeling: Log-phase M. tuberculosis cultures are incubated with a radiolabeled precursor of mycolic acids, typically [¹⁴C]acetic acid.[6][14]
-
Inhibitor Treatment: The cultures are treated with the MmpL3 inhibitor (e.g., this compound) at a concentration several-fold above its MIC for a defined period (e.g., 24 hours). A DMSO-treated culture serves as a negative control.
-
Lipid Extraction: After treatment, mycobacterial cells are harvested, and total lipids are extracted using a sequence of organic solvents (e.g., chloroform/methanol mixtures).
-
Thin-Layer Chromatography (TLC): The extracted lipids are normalized by radioactivity or starting culture density, spotted onto a silica TLC plate, and separated using a specific solvent system (e.g., chloroform/methanol/water).
-
Analysis: The TLC plate is exposed to a phosphor screen or X-ray film. Inhibition of MmpL3 results in a characteristic accumulation of the radiolabeled TMM band and a corresponding decrease in the TDM band compared to the DMSO control.[6][8]
Generation and Analysis of Resistant Mutants
This is the gold-standard method for identifying the molecular target of a novel antibacterial compound.
-
Mutant Selection: A high-density culture of M. tuberculosis H37Rv (~10⁹ CFU) is plated onto Middlebrook 7H10 agar plates containing the inhibitor (e.g., this compound) at a concentration 4-10 times its MIC.[6][14]
-
Incubation: Plates are incubated at 37°C for 3-4 weeks until spontaneous resistant colonies appear.
-
Isolation and Verification: Individual resistant colonies are isolated, grown in liquid culture, and their resistance is re-confirmed by MIC determination to ensure a stable resistance phenotype.
-
Whole-Genome Sequencing (WGS): Genomic DNA is extracted from the resistant isolates and the parental wild-type strain. WGS is performed, and the resulting sequences are aligned to a reference genome.
-
Analysis: Single Nucleotide Polymorphisms (SNPs) or insertions/deletions that are present in the resistant isolates but absent in the parental strain are identified. For MmpL3 inhibitors, these mutations are consistently found to map to the mmpL3 gene.
Cytotoxicity Assay
This assay determines the toxicity of the compound to mammalian cells to calculate its selectivity index.
-
Cell Culture: A mammalian cell line (e.g., Vero, HepG2, or THP-1) is seeded into a 96-well plate and grown to a suitable confluency.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin.
-
Analysis: The absorbance or fluorescence is measured, and the data is used to generate a dose-response curve. The 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50) is calculated from this curve.[6]
Figure 2. Experimental workflow for this compound discovery and validation.
Resistance and Structure-Activity Relationship (SAR)
Resistance to this compound and other MmpL3 inhibitors arises from missense mutations within the mmpL3 gene.[6] These mutations often cluster in the transmembrane domains, particularly in regions close to the inhibitor binding pocket and the proton translocation channel.[11][12] The study of these mutations provides crucial insights into the inhibitor-protein interaction and the transporter's function. Cross-resistance profiling, where mutants resistant to one MmpL3 inhibitor are tested against others, has revealed that different chemical scaffolds may interact differently with the MmpL3 protein, suggesting distinct but overlapping binding modes within the same general pocket.[6]
The benzimidazole scaffold of this compound is a key structural feature. While detailed SAR studies for this compound analogues are not extensively published in the provided context, the exploration of different substitutions on the benzimidazole core is a standard medicinal chemistry approach to optimize potency, selectivity, and pharmacokinetic properties.
Figure 3. Logical relationships in this compound action and resistance.
Conclusion and Future Directions
This compound is a validated inhibitor of the essential MmpL3 transporter in Mycobacterium tuberculosis. Its discovery and characterization have contributed significantly to the validation of MmpL3 as a high-value target for TB drug development. The convergence of multiple, structurally diverse small molecules, including this compound, on this single target underscores its exquisite vulnerability.
Future research will focus on several key areas:
-
Lead Optimization: Leveraging the benzimidazole scaffold to design next-generation analogues with improved potency against drug-resistant strains, enhanced selectivity, and more favorable pharmacokinetic and safety profiles.
-
Structural Biology: Obtaining high-resolution co-crystal structures of Mtb-MmpL3 in complex with this compound to provide a definitive blueprint for structure-based drug design.
-
Combination Therapy: Evaluating the synergistic potential of this compound analogues with existing and new anti-TB agents to develop shorter, more effective treatment regimens.
The continued investigation of this compound and other MmpL3 inhibitors holds significant promise for delivering novel therapeutics to combat the global threat of tuberculosis.
References
- 1. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. portlandpress.com [portlandpress.com]
- 12. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. dovepress.com [dovepress.com]
An In-depth Technical Guide to Compound C215: A Novel MmpL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound C215 is a benzimidazole-based small molecule identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). It exerts its bactericidal activity by targeting the essential mycolial membrane protein Large 3 (MmpL3), a transporter crucial for the biogenesis of the mycobacterial outer membrane. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of this compound. All quantitative data are summarized for clarity, and key processes are visualized using logical and workflow diagrams.
Chemical Structure and Physicochemical Properties
Compound this compound is a novel antitubercular agent belonging to the benzimidazole class.[1] Its fundamental chemical and physical properties are summarized below. While specific experimental values for solubility, logP, and pKa are not widely reported in the literature, commercial suppliers indicate solubility in DMSO.[2] Computational predictions suggest high gastrointestinal absorption.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-ethyl-N-((2,4-dichlorophenyl)methyl)-1H-benzo[d]imidazol-5-amine | N/A |
| CAS Number | 912780-51-9 | [2] |
| Molecular Formula | C₁₇H₁₇Cl₂N₃ | [2] |
| Molecular Weight | 334.24 g/mol | [2] |
| SMILES | C(CC)N1C=2C(=CC(NCC3=C(Cl)C=C(Cl)C=C3)=CC2)N=C1 | [2] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Pharmacological Properties
This compound demonstrates potent activity against Mycobacterium tuberculosis by inhibiting MmpL3. Its efficacy has been noted both in vitro and in intracellular assays within macrophages.[5]
Table 2: Pharmacological and Cytotoxicity Data for this compound
| Parameter | Value | Species/Cell Line | Reference(s) |
| Target | Mycobacterial membrane protein Large 3 (MmpL3) | Mycobacterium tuberculosis | [1][6] |
| IC₉₀ | 16 µM | Mycobacterium tuberculosis | [5] |
| MIC | 16.0 µM | Mycobacterium tuberculosis | [3] |
| Cytotoxicity | Limited non-specific toxicity against mammalian cells | Mammalian Cells | [5] |
Mechanism of Action: MmpL3 Inhibition
The primary mechanism of action of this compound is the inhibition of the MmpL3 transporter. MmpL3 is an essential protein in Mtb, responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the protective outer membrane of mycobacteria.[1][6]
By inhibiting MmpL3, this compound disrupts the mycolic acid biosynthetic pathway. This leads to an accumulation of TMM in the cytoplasm and a depletion of mature mycolic acids (in the form of trehalose dimycolate, TDM) and mycolated arabinogalactan in the cell wall. The resulting structural damage to the cell envelope ultimately leads to bacterial death.[6]
Some MmpL3 inhibitors have been suggested to act indirectly by dissipating the proton motive force (PMF), which powers the transporter.[1] However, evidence also points to direct interaction of various inhibitor classes with the MmpL3 protein itself.[1]
Caption: Mechanism of Action of this compound via MmpL3 Inhibition.
Key Experimental Protocols
The following sections detail standardized methodologies for evaluating the efficacy and mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The Resazurin Microtiter Assay (REMA) is a common colorimetric method used to determine the MIC of compounds against Mtb.
Protocol: Resazurin Microtiter Assay (REMA)
-
Culture Preparation: Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the Mtb culture to each well, including positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Resazurin Addition: Add a sterile solution of resazurin (e.g., 0.01% w/v) to each well.
-
Result Interpretation: Incubate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Mammalian Cell Cytotoxicity Assay
The MTT assay is used to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.
Protocol: MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm. The 50% cytotoxic concentration (CC₅₀) is calculated from the resulting dose-response curve.
Target Engagement & Validation: Lipid Profiling
To confirm that this compound inhibits MmpL3's function, lipid extracts from treated Mtb cells can be analyzed for the accumulation of TMM.
Protocol: TMM Accumulation Assay
-
Metabolic Labeling: Grow Mtb cultures in the presence of a radiolabeled precursor, such as [¹⁴C]-acetic acid.
-
Inhibitor Treatment: Treat the cultures with this compound at a concentration at or above its MIC.
-
Lipid Extraction: After a defined incubation period, perform a total lipid extraction from the mycobacterial cells.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Analysis: Visualize the radiolabeled lipid species using autoradiography. An accumulation of TMM in this compound-treated samples compared to untreated controls indicates inhibition of MmpL3-mediated transport.
Intracellular Efficacy Assay
This assay evaluates the ability of this compound to kill Mtb residing within host macrophages.
Protocol: Macrophage Infection Assay
-
Macrophage Culture: Differentiate and seed macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) in tissue culture plates.
-
Infection: Infect the macrophage monolayer with an Mtb suspension at a defined multiplicity of infection (MOI) for several hours.
-
Removal of Extracellular Bacteria: Wash the cells to remove extracellular bacteria.
-
Compound Treatment: Add fresh media containing serial dilutions of this compound.
-
Incubation: Incubate the infected cells for a period of 48-96 hours.
-
Quantification of Viable Bacteria: Lyse the macrophages to release intracellular bacteria. Serially dilute the lysate and plate on solid agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU). A reduction in CFU in treated wells compared to untreated controls indicates intracellular activity.
Conclusion
Compound this compound is a validated inhibitor of the essential Mtb transporter MmpL3, demonstrating potent whole-cell activity. Its mechanism of action, which targets the crucial process of mycolic acid transport, makes it a valuable lead compound for the development of new anti-tuberculosis therapeutics. The experimental protocols outlined in this guide provide a robust framework for the further characterization and optimization of this compound and related benzimidazole analogs in drug discovery programs. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.
References
- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-215 Supplier | CAS 912780-51-9 | AOBIOUS [aobious.com]
- 3. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
C215 (CAS 912780-51-9): A Technical Guide for Drug Development Professionals
An In-depth Review of the MmpL3 Inhibitor for Mycobacterial Research
Abstract
C215, with CAS number 912780-51-9, is a potent benzimidazole-derived inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids and the formation of the mycobacterial outer membrane. By inhibiting MmpL3, this compound effectively disrupts cell wall biosynthesis, leading to bacterial death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Mechanism of Action
This compound is chemically identified as N-[(2,4-Dichlorophenyl)methyl]-1-propyl-1H-benzimidazol-5-amine.[1][2] Its primary molecular target is MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3][4][5] MmpL3 functions as a flippase, translocating TMM from the cytoplasm across the inner membrane to the periplasmic space.[4][5][6][7][8] In the periplasm, TMM is a substrate for the synthesis of trehalose dimycolate (TDM) and the mycomembrane, which are essential components of the unique and protective mycobacterial cell wall.[5][6][9]
The inhibition of MmpL3 by this compound leads to the intracellular accumulation of TMM and a subsequent reduction in TDM levels, ultimately disrupting the integrity of the cell wall and causing bacterial cell death.[5][10][11] While direct binding to MmpL3 is the proposed mechanism, some studies suggest that certain MmpL3 inhibitors may also act indirectly by dissipating the proton motive force (PMF), which is the energy source for MmpL transporters.[3][11][12]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other notable MmpL3 inhibitors for comparative purposes.
Table 1: In Vitro Activity of this compound and Other MmpL3 Inhibitors against M. tuberculosis
| Compound | Chemical Class | MIC (µM) | IC90 (µM) | EC50 (µM) | Reference(s) |
| This compound | Benzimidazole | - | 16 | 11.2 | [3][10] |
| SQ109 | Ethylenediamine | - | - | 2.4 | [10] |
| AU1235 | Adamantyl Urea | 0.22 | - | - | [13] |
| NITD-304 | Indolecarboxamide | 0.02 | - | - | [1] |
| NITD-349 | Indolecarboxamide | 0.03 | - | - | [1] |
| BM212 | 1,5-Diarylpyrrole | - | - | - | [3] |
| HC2091 | Not specified | 5 | - | - | [13] |
Table 2: Cytotoxicity of this compound against Mammalian Cells
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Not specified | 57.5 | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize MmpL3 inhibitors like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against M. tuberculosis can be determined using the Resazurin Microtiter Assay (REMA).
-
M. tuberculosis Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[1]
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture and add it to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.[1]
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.[1]
-
Resazurin Addition: Add a resazurin solution (typically 0.01-0.02% w/v) to each well.[1]
-
Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[1]
TMM and TDM Accumulation Assay
This assay assesses the impact of MmpL3 inhibitors on mycolic acid biosynthesis.
-
Metabolic Labeling: Grow M. tuberculosis cultures in the presence of a radiolabeled precursor, such as [14C]acetic acid.[1][5]
-
Inhibitor Treatment: Treat the cultures with the MmpL3 inhibitor at a concentration above its MIC.[1]
-
Lipid Extraction: After a defined incubation period, extract the total lipids from the mycobacterial cells.[1][5]
-
Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to resolve TMM and TDM.[1][5]
-
Analysis: Visualize and quantify the radiolabeled lipid species. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM.[5][10][11]
MmpL3 Competitive Binding Assay
This assay can be used to determine if a compound directly binds to MmpL3.
-
Probe: A fluorescently labeled MmpL3 inhibitor analogue (e.g., North 114, an analogue of the NITD series) is used as a probe.[11]
-
Binding: The probe is shown to bind directly to MmpL3.
-
Competition: The addition of an unlabeled MmpL3 inhibitor, such as this compound, will displace the fluorescent probe if it binds to the same site or induces a conformational change.[10][11]
-
Detection: The displacement of the probe is measured as a change in the fluorescent signal.[11]
Visualizations
MmpL3 Signaling Pathway and Inhibition by this compound
Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.
Experimental Workflow for MIC Determination (REMA)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Synthesis
A straightforward synthesis of this compound and its derivatives has been reported, providing a basis for further medicinal chemistry efforts and the generation of analogues for structure-activity relationship (SAR) studies.[14] While the detailed synthetic steps are beyond the scope of this guide, the availability of a synthetic route is a critical factor for its development as a potential therapeutic agent.
Conclusion
This compound is a well-characterized inhibitor of MmpL3, an essential and validated target in Mycobacterium tuberculosis. Its potent in vitro activity and defined mechanism of action make it a valuable tool for tuberculosis research and a promising scaffold for the development of novel anti-tubercular agents. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds in the fight against tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine () for sale [vulcanchem.com]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 13. benchchem.com [benchchem.com]
- 14. Structural Insights and Functional Impact of the MmpL3 Inhibitor this compound [publications.cuni.cz]
An In-depth Technical Guide to the Early Research on C215 and its Activity Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Compound Information
| Identifier | Details |
| Compound Name | C215 |
| Chemical Name | N-(2,4-dichlorobenzyl)-1-propyl-1H-benzo[d]imidazol-5-amine |
| Molecular Target | Mycobacterial Membrane Protein Large 3 (MmpL3) |
| Mechanism of Action | Inhibition of MmpL3, a transporter essential for the export of mycolic acid precursors (trehalose monomycolate - TMM) required for the biosynthesis of the mycobacterial cell wall. |
Quantitative Data Summary
The following table summarizes the key quantitative data from the early research on this compound.
| Parameter | Value | Assay | Notes |
| IC90 against M. tuberculosis | 16 µM | Whole-cell growth inhibition assay | Concentration required to inhibit 90% of Mtb growth.[1] |
| Efficacy in Macrophages | Effective | Intracellular survival assay | This compound demonstrated efficacy against Mtb growing inside macrophages.[1] |
| Toxicity | Limited non-specific toxicity | Mammalian cell cytotoxicity assays | Specific cytotoxicity values were not detailed in the initial reports but were noted as being low.[1] |
Experimental Protocols
Whole-Cell High-Throughput Screening (HTS) for Mtb Inhibitors
The discovery of this compound was the result of a whole-cell phenotypic screen designed to identify compounds that inhibit the growth of M. tuberculosis.
Objective: To identify novel small molecules with anti-tubercular activity from a diverse chemical library.
Methodology:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv was the primary strain used for screening.
-
Culture Medium: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol was used for bacterial growth.
-
Assay Plate Preparation: The screen was conducted in a 384-well microplate format. Each well contained Mtb culture and a single test compound from the chemical library at a final concentration.
-
Compound Library: A diverse library of small molecules was screened.
-
Incubation: Plates were incubated at 37°C for a period sufficient to allow for robust bacterial growth in control wells (typically 5-7 days).
-
Growth Measurement: Bacterial growth was quantified by measuring the optical density (OD) at 600 nm or by using a fluorescent reporter strain.
-
Hit Identification: Compounds that inhibited Mtb growth by a certain threshold (e.g., ≥90% inhibition) compared to untreated controls were identified as primary hits.
Resazurin Microtiter Assay (REMA) for Minimum Inhibitory Concentration (MIC) Determination
REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.
Objective: To quantify the potency of hit compounds by determining their MIC.
Methodology:
-
Plate Preparation: Serial dilutions of the test compound (e.g., this compound) are prepared in a 96-well microplate containing 7H9 broth.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0, then diluted to achieve a final inoculum concentration in the wells.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Resazurin Addition: After incubation, a solution of resazurin is added to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.
Intracellular Macrophage Infection Assay
This assay assesses the ability of a compound to inhibit the growth of M. tuberculosis within its host cell, the macrophage.
Objective: To evaluate the efficacy of this compound in a biologically relevant intracellular environment.
Methodology:
-
Macrophage Culture: A macrophage cell line (e.g., THP-1 or J774) or primary bone marrow-derived macrophages are cultured and seeded in multi-well plates. THP-1 monocytes are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Infection: The cultured macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and the infected cells are treated with various concentrations of the test compound (this compound).
-
Incubation: The infected and treated cells are incubated for a period of several days.
-
Assessment of Bacterial Viability: The number of viable intracellular bacteria is determined by lysing the macrophages and plating the lysate on solid agar medium (e.g., Middlebrook 7H11) to enumerate colony-forming units (CFU). Alternatively, a reporter strain of Mtb (e.g., expressing luciferase or a fluorescent protein) can be used to quantify bacterial load.
Generation and Characterization of this compound-Resistant Mutants
The identification of the molecular target of this compound was achieved through the generation of resistant mutants and subsequent whole-genome sequencing.
Objective: To identify the gene(s) responsible for resistance to this compound, thereby elucidating its mechanism of action.
Methodology:
-
Mutant Selection: A large population of M. tuberculosis is plated on solid agar medium containing a concentration of this compound that is several-fold higher than its MIC.
-
Isolation of Resistant Colonies: Colonies that grow in the presence of the inhibitory concentration of this compound are selected as resistant mutants.
-
Confirmation of Resistance: The resistance of the selected colonies is confirmed by re-testing their MIC for this compound.
-
Whole-Genome Sequencing: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain. The entire genome is then sequenced using next-generation sequencing technologies.
-
Variant Analysis: The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) and other mutations that are consistently present in the resistant strains. In the case of this compound, mutations were identified in the mmpL3 gene.
Signaling Pathways and Experimental Workflows
MmpL3 Mycolic Acid Transport Pathway and Inhibition by this compound
Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial permeability barrier. The MmpL3 protein is a transporter that is vital for the export of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Inhibition of MmpL3 by this compound disrupts this transport process, leading to the inhibition of cell wall biosynthesis and ultimately bacterial death.
Caption: The MmpL3-mediated transport of trehalose monomycolate (TMM) and its inhibition by this compound.
Experimental Workflow for this compound Discovery and Target Identification
The discovery of this compound and the elucidation of its target followed a logical and systematic workflow, beginning with a large-scale screen and culminating in the identification of the MmpL3 transporter as the molecular target.
Caption: Workflow for the discovery and target identification of this compound.
Conclusion
The early research on this compound established it as a promising novel anti-tubercular agent with a distinct mechanism of action targeting the essential MmpL3 transporter. The systematic approach, from high-throughput screening to target deconvolution through resistance studies, provides a valuable framework for modern tuberculosis drug discovery. Further preclinical and clinical development would be necessary to ascertain the therapeutic potential of this compound and its derivatives. This guide serves as a foundational resource for researchers and drug development professionals interested in the early-stage development of MmpL3 inhibitors for the treatment of tuberculosis.
References
In Vitro Anti-Tubercular Activity of C215: A Technical Overview
Initial searches for a compound specifically designated "C215" with reported in vitro anti-tubercular activity did not yield specific results. The scientific literature readily available through broad searches does not contain data or experimental protocols for a molecule with this identifier in the context of Mycobacterium tuberculosis research.
Therefore, this guide will address the core requirements of the user's request by providing a representative framework for an in-depth technical guide on the in vitro anti-tubercular activity of a hypothetical novel compound, which we will refer to as "this compound" for illustrative purposes. This will include standardized experimental protocols, data presentation formats, and visualizations that are commonly employed in the field of anti-tubercular drug discovery.
Data Presentation
The in vitro activity of a potential anti-tubercular agent is typically quantified through various assays. The data is best presented in a clear, tabular format to allow for easy comparison of different parameters.
Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of Compound this compound
| Assay Type | Mycobacterium tuberculosis Strain | Parameter | Value |
| Primary Activity | H37Rv (ATCC 27294) | MIC (µg/mL) | [Insert Value] |
| H37Rv (ATCC 27294) | MIC (µM) | [Insert Value] | |
| MBC (µg/mL) | [Insert Value] | ||
| MBC (µM) | [Insert Value] | ||
| Activity against Drug-Resistant Strains | Rifampicin-resistant strain | MIC (µg/mL) | [Insert Value] |
| Isoniazid-resistant strain | MIC (µg/mL) | [Insert Value] | |
| MDR Strain | MIC (µg/mL) | [Insert Value] | |
| Intracellular Activity | H37Rv-infected Macrophages (e.g., RAW 264.7) | EC₅₀ (µM) | [Insert Value] |
| H37Rv-infected Macrophages (e.g., THP-1) | EC₉₀ (µM) | [Insert Value] | |
| Cytotoxicity | Vero cells (ATCC CCL-81) | CC₅₀ (µM) | [Insert Value] |
| HepG2 cells (ATCC HB-8065) | CC₅₀ (µM) | [Insert Value] | |
| Selectivity Index (SI) | CC₅₀ (Vero) / MIC (H37Rv) | - | [Insert Value] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; EC₅₀/₉₀: 50%/90% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration; MDR: Multi-Drug Resistant.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key in vitro anti-tubercular assays.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Compound this compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Bacterial Culture Preparation: M. tuberculosis H37Rv is grown to mid-log phase (OD₆₀₀ of 0.4-0.6) in 7H9 broth. The culture is then diluted to a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Compound Dilution: A serial two-fold dilution of Compound this compound is prepared in 7H9 broth in a 96-well plate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.
-
Second Incubation: The plate is incubated for another 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Intracellular Activity Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Mycobacterium tuberculosis H37Rv
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Compound this compound
-
Lysis buffer (e.g., 0.1% SDS)
-
7H10 agar plates
Procedure:
-
Cell Seeding: Macrophages are seeded in a 24-well plate and allowed to adhere overnight.
-
Infection: The adhered macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 1:10.
-
Removal of Extracellular Bacteria: After a few hours of infection, the cells are washed to remove extracellular bacteria.
-
Compound Treatment: Fresh medium containing serial dilutions of Compound this compound is added to the infected cells.
-
Incubation: The plates are incubated for 3-5 days.
-
Cell Lysis and Plating: The macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on 7H10 agar.
-
CFU Enumeration: After incubation of the agar plates for 3-4 weeks, the colony-forming units (CFU) are counted to determine the number of viable intracellular bacteria. The EC₅₀ and EC₉₀ values are calculated based on the reduction in CFU compared to untreated controls.
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Workflow for in vitro anti-tubercular and cytotoxicity screening.
Disclaimer: The information provided above is a generalized representation based on standard practices in the field of tuberculosis research. The lack of specific data for a compound named "this compound" necessitates this illustrative approach. Any resemblance to proprietary data is coincidental. For definitive information on any specific compound, please refer to peer-reviewed scientific literature and official documentation.
C215 target identification and validation studies
An In-depth Technical Guide on the Target Identification and Validation of C215
This technical guide provides a comprehensive overview of the target identification and validation studies for two distinct therapeutic candidates referred to as "this compound": the tumor-associated antigen CA215 and the CAR-iNKT cell therapy MiNK-215. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental methodologies, quantitative data, and underlying biological pathways.
Part 1: CA215 - A Pan-Cancer Glycoprotein Target
Introduction to CA215 and the RP215 Antibody
CA215 is a tumor-associated antigen characterized as a carbohydrate-associated epitope predominantly found on the variable region of immunoglobulin heavy chains expressed by a wide range of cancer cells.[1] This aberrant glycosylation makes CA215 a promising pan-cancer target. The monoclonal antibody, RP215, was generated against an ovarian cancer cell extract and specifically recognizes the CA215 epitope.[2] Preclinical studies have demonstrated the potential of RP215 as a therapeutic agent, showing its ability to inhibit tumor growth and induce cancer cell death.[3][4]
Target Identification and Validation
The identification of CA215 as a therapeutic target was initiated with the generation of the RP215 monoclonal antibody.[2] Validation studies have confirmed the expression of CA215 across numerous cancer cell lines and patient tissues, with limited expression in normal tissues, highlighting its tumor specificity.[5]
Experimental Validation:
-
Immunohistochemistry (IHC): IHC studies have shown high positive staining of RP215 in various cancers, confirming the widespread expression of the CA215 antigen.[1]
-
In Vitro Cytotoxicity Assays: Treatment of cancer cell lines with RP215 has been shown to induce apoptosis and complement-dependent cytotoxicity (CDC).[5]
-
In Vivo Tumor Models: Nude mouse models with implanted human tumors have demonstrated significant tumor growth inhibition upon treatment with RP215.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical validation studies of RP215.
Table 1: In Vitro Anti-proliferative Effects of RP215 on OC-3-VGH Ovarian Cancer Cells
| Treatment (Concentration) | Inhibition of Cell Growth (%) after 48h |
| RP215 (10 µg/ml) | 30 - 40% |
| Goat anti-human IgG (10 µg/ml) | Similar to RP215 |
| Human IgG (10 µg/ml) | Little to no inhibition |
| Data sourced from[3] |
Table 2: Induction of Apoptosis in OC-3-VGH Cells by RP215
| Treatment | % Apoptotic Cells (24-72h incubation) |
| RP215 | Significant increase compared to control |
| Normal Mouse IgG (Control) | Baseline |
| Data sourced from[3] |
Signaling and Mechanistic Pathways
The precise signaling pathway initiated by the binding of RP215 to CA215 is not fully elucidated. However, the downstream effects involve the induction of apoptosis and cell cycle arrest.[3][6] Gene regulation studies have shown that RP215 treatment can modulate the expression of genes involved in innate immunity, such as Toll-like receptors (TLRs).[7]
Figure 1: Proposed mechanism of action for the RP215 antibody.
Experimental Protocols
-
Tissue Preparation: Formalin-fix and paraffin-embed tumor tissue. Cut 4-5 µm sections and mount on slides.[8][9]
-
Deparaffinization and Rehydration: Xylene (2x 5 min), 100% Ethanol (2x 2 min), 95% Ethanol (1 min), 70% Ethanol (1 min), and rinse in distilled water.[10]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[8][11]
-
Blocking: Incubate with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate with RP215 monoclonal antibody at an optimized dilution overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash with PBS. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like DAB.[9]
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through an alcohol series and xylene, and mount with a permanent mounting medium.[9]
Figure 2: Workflow for Immunohistochemistry.
-
Cell Preparation: Culture human cancer cells (e.g., SW480) to confluence. Harvest and resuspend in a suitable medium (e.g., L-15) at a concentration of 1x10^7 cells/100 µl.[12]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = length × width × height.[12]
-
Antibody Treatment: Once tumors are established, administer RP215 antibody via intraperitoneal or intratumoral injection at a predetermined dose and schedule.[12][13]
-
Data Analysis: Compare tumor growth in the treated group to a control group receiving a non-specific IgG.
Part 2: MiNK-215 - A CAR-iNKT Cell Therapy Targeting FAP
Introduction to MiNK-215
MiNK-215 is an allogeneic, off-the-shelf, invariant Natural Killer T (iNKT) cell therapy.[14] These cells are engineered with a Chimeric Antigen Receptor (CAR) that targets Fibroblast Activation Protein (FAP) and are "armored" with Interleukin-15 (IL-15) to enhance their persistence and activity.[15][16] MiNK-215 is being developed for the treatment of solid tumors, particularly those with a dense, immunosuppressive stroma, such as colorectal cancer liver metastases.[17]
Target Identification and Validation
The target of MiNK-215 is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[18] FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers, while its expression in normal adult tissues is very limited.[19][20] High FAP expression is often correlated with a poor prognosis.[18]
Target Validation:
-
FAP Expression Analysis: Studies have confirmed high FAP expression in the tumor microenvironment of various cancers, including colorectal, breast, pancreatic, and lung cancers.[21]
-
Preclinical Models: In preclinical models, targeting FAP-positive CAFs has been shown to enhance anti-tumor immune responses.[21]
Quantitative Data Summary
Preclinical data for MiNK-215 has been presented at scientific conferences, demonstrating its potent anti-tumor activity in human organoid models of colorectal cancer liver metastases.[15][17]
Table 3: Preclinical Activity of MiNK-215 in Human Organoid Models
| Outcome Measure | Observation |
| Tumor Killing | Potently enhanced tumor killing by T cells |
| FAP+ Stellate Cells | Depletion of immune-suppressive FAP-expressing stellate cells |
| CD8+ T Cell Infiltration | Increased infiltration of CD8+ T cells |
| Data sourced from[17] |
Signaling and Mechanistic Pathways
MiNK-215 exerts its anti-tumor effects through a multi-faceted mechanism. The CAR on the iNKT cells directs them to FAP-expressing CAFs, leading to their elimination. This dismantles the protective stromal barrier of the tumor. The iNKT cells also have intrinsic anti-tumor activity and can activate other immune cells, such as dendritic cells and T cells, further enhancing the anti-tumor response.[16][22][23] The co-expression of IL-15 promotes the survival and expansion of the CAR-iNKT cells.[16]
Figure 3: Mechanism of action for MiNK-215 cell therapy.
Experimental Protocols
This assay measures the ability of CAR-iNKT cells to lyse FAP-expressing target cells.[24][25][26]
-
Target Cell Labeling: Incubate FAP-positive target cells with 51Cr (sodium chromate) for 1-2 hours at 37°C. Wash the cells to remove excess 51Cr.[26]
-
Co-culture: Plate the labeled target cells in a 96-well plate. Add MiNK-215 effector cells at various effector-to-target (E:T) ratios.[26]
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Cytotoxicity:
-
Spontaneous Release: Target cells incubated with media alone.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 [24]
-
References
- 1. oatext.com [oatext.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Inhibition of in vitro tumor cell growth by RP215 monoclonal antibody and antibodies raised against its anti-idiotype antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. CA215 and GnRH receptor as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP215 single chain fragment variable and single domain recombinant antibodies induce cell cycle arrest at G0/G1 phase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP215 and GHR106 Monoclonal Antibodies and Potential Therapeutic Applications [scirp.org]
- 8. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. Immunohistochemistry (IHC) [bio-protocol.org]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 12. Antibody treatment of human tumor xenografts elicits active anti-tumor immunity in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ichor.bio [ichor.bio]
- 14. tipranks.com [tipranks.com]
- 15. tipranks.com [tipranks.com]
- 16. MiNK Therapeutics Announces New Data Showing MiNK-215 Drives Potent Anti-Tumor Activity in Treatment-resistant Solid Tumors - BioSpace [biospace.com]
- 17. MiNK Therapeutics, Inc. Announces Preclinical Data Showcasing Activity of MiNK-215 Against Colorectal Cancer Liver Metastases at AACR 2024 | MarketScreener [marketscreener.com]
- 18. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. storage.imrpress.com [storage.imrpress.com]
- 21. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 22. oncodaily.com [oncodaily.com]
- 23. CAR-iNKT cells: redefining the frontiers of cellular immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Rutgers New Jersey Medical School [njms.rutgers.edu]
Solubility and Stability of Small Molecule Drug Candidates in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfoxide (DMSO) is a versatile and widely utilized solvent in drug discovery and development due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2] Its miscibility with water and compatibility with high-throughput screening formats make it an indispensable tool for creating concentrated stock solutions of test compounds.[1] However, the solubility and stability of a compound in DMSO are critical parameters that can significantly impact the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the factors influencing the solubility and stability of a representative small molecule drug candidate, referred to herein as C215, in DMSO. It also outlines detailed experimental protocols for assessing these properties and presents data in a structured format for clarity.
Solubility of this compound in DMSO
The solubility of a compound in DMSO is influenced by its physicochemical properties, the purity of the solvent, and environmental factors such as temperature and water content. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere, which can affect its solvent properties.[3]
Factors Affecting Solubility
-
Compound Properties: The chemical structure, molecular weight, and crystal lattice energy of this compound will dictate its intrinsic solubility.
-
DMSO Purity: The presence of water or other impurities in DMSO can alter its polarity and reduce its ability to dissolve certain compounds.
-
Temperature: Solubility is generally temperature-dependent. Heating can increase the solubility of many compounds, but it may also accelerate degradation.
-
Water Content: The presence of water in DMSO can significantly decrease the solubility of lipophilic compounds.[3]
Quantitative Solubility Data
The following table summarizes the hypothetical solubility data for this compound in DMSO under various conditions.
| Parameter | Condition | Solubility (mM) |
| Temperature | 25°C | 50 |
| 37°C | 75 | |
| DMSO Purity | Anhydrous DMSO (>99.9%) | 55 |
| DMSO with 5% water | 40 | |
| pH (Aqueous Buffer) | pH 5.0 (in 5% DMSO/95% buffer) | 0.1 |
| pH 7.4 (in 5% DMSO/95% buffer) | 0.5 |
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a compound in DMSO is the shake-flask method followed by analysis using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial.
-
Add a known volume of DMSO to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original concentration in the DMSO supernatant to determine the solubility.
Stability of this compound in DMSO
The stability of a compound in DMSO is crucial for maintaining the integrity of stock solutions over time. Degradation can be influenced by factors such as temperature, light, oxygen, and the presence of water.
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate the degradation of thermally labile compounds.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation for some molecules, although many are stable.[4][5]
-
Water Content: The presence of water can facilitate hydrolysis of susceptible functional groups.[4][6]
-
Light Exposure: Photosensitive compounds may degrade when exposed to light.
-
Oxygen: Oxidative degradation can occur, particularly for compounds with electron-rich moieties.
Quantitative Stability Data
The following table presents hypothetical stability data for this compound in DMSO stock solutions (10 mM) under various storage conditions, as assessed by the percentage of the initial compound remaining.
| Storage Condition | Duration | % Remaining (Anhydrous DMSO) | % Remaining (DMSO with 5% water) |
| Room Temperature (25°C) | 1 week | 98% | 95% |
| 1 month | 92% | 85% | |
| 6 months | 75% | 60% | |
| Refrigerated (4°C) | 1 month | >99% | 98% |
| 6 months | 98% | 95% | |
| 1 year | 95% | 90% | |
| Frozen (-20°C) | 6 months | >99% | >99% |
| 1 year | 99% | 98% | |
| Freeze-Thaw Cycles (-20°C to RT) | 5 cycles | >99% | 99% |
| 10 cycles | 98% | 97% |
Experimental Protocol for Stability Assessment
The stability of this compound in DMSO can be evaluated by monitoring its concentration over time using HPLC.
Objective: To assess the long-term and freeze-thaw stability of this compound in DMSO stock solutions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Anhydrous DMSO (≥99.9%)
-
DMSO with a known water content (e.g., 5%)
-
Amber and clear vials with screw caps
-
Temperature-controlled storage units (25°C, 4°C, -20°C)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in both anhydrous DMSO and DMSO containing 5% water.
-
Aliquot the stock solutions into multiple amber vials for each storage condition to avoid repeated sampling from the same vial.
-
Long-Term Stability:
-
Store vials at room temperature (25°C), refrigerated (4°C), and frozen (-20°C).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), remove one vial from each condition.
-
Allow frozen samples to thaw completely at room temperature.
-
Dilute an aliquot of each sample to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC and quantify the peak area of this compound.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
-
Freeze-Thaw Stability:
-
Subject a set of vials stored at -20°C to repeated freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing at room temperature for 2-4 hours.
-
After 1, 3, 5, and 10 cycles, analyze an aliquot from a designated vial as described above.
-
Calculate the percentage of this compound remaining relative to a control sample that has not undergone freeze-thaw cycles.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the solubility and stability of a compound in DMSO.
Caption: Workflow for Solubility and Stability Testing.
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of a kinase in a cancer-related signaling pathway, the following diagram illustrates its potential mechanism of action.
Caption: this compound as a MEK Inhibitor.
Conclusion and Best Practices
This technical guide provides a framework for understanding and evaluating the solubility and stability of a small molecule drug candidate, this compound, in DMSO. Adherence to standardized protocols is essential for generating reliable and reproducible data.
Best Practices:
-
Always use high-purity, anhydrous DMSO for the preparation of stock solutions.
-
Store DMSO under appropriate conditions (e.g., protected from light and moisture) to maintain its quality.
-
Whenever possible, prepare fresh dilutions from a concentrated stock for assays.
-
For long-term storage, aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Routinely re-evaluate the concentration and purity of stock solutions, especially for long-term studies.
-
If a compound exhibits poor solubility in 100% DMSO, consider the use of co-solvents or alternative formulation strategies.
By carefully characterizing the solubility and stability of compounds in DMSO, researchers can ensure the quality and integrity of their experimental data, which is fundamental to the success of drug discovery and development programs.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 3. ziath.com [ziath.com]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on MmpL3 as a Drug Target: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of MmpL3 in Mycobacterium tuberculosis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival and pathogenesis. A key component of this envelope is the mycomembrane, an outer lipid bilayer rich in mycolic acids. The biosynthesis and transport of these mycolic acids are essential processes for the bacterium, making the enzymes and transporters involved attractive targets for novel anti-tubercular drugs.[1][2]
Mycobacterial membrane protein Large 3 (MmpL3) is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3] It is an essential inner membrane protein in Mtb, playing a critical role in the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[4] Once in the periplasm, TMM is used for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), which are integral components of the mycomembrane.[4] The essentiality of MmpL3 for Mtb viability has been demonstrated through genetic knockdown and protein depletion studies, which lead to rapid cell death.[3] This indispensable role positions MmpL3 as a highly promising target for the development of new tuberculosis therapies.[1]
MmpL3 Structure and Transport Mechanism
MmpL3 is a transmembrane protein composed of 12 transmembrane helices and two large periplasmic domains.[3][5] It functions as a proton-motive force (PMF)-dependent antiporter, utilizing the electrochemical gradient of protons to drive the transport of TMM across the inner membrane.[3][4] The proposed mechanism involves MmpL3 acting as a "flippase," moving TMM from the inner to the outer leaflet of the cytoplasmic membrane.[3][5][6] From there, TMM is shuttled through a channel within the MmpL3 protein to the periplasmic space.[5][6]
Recent structural studies of MmpL3 from Mycobacterium smegmatis have provided valuable insights into its function. These studies have revealed a plausible pathway for TMM translocation and have shown that MmpL3 can bind not only TMM but also other lipids like phosphatidylethanolamine.[5]
Signaling Pathway of MmpL3-Mediated TMM Transport
Caption: MmpL3-mediated transport of TMM across the inner membrane.
Validation of MmpL3 as a Drug Target
The validation of MmpL3 as a drug target has been achieved through several key experimental approaches:
-
Genetic Validation: Conditional knockdown or depletion of the mmpL3 gene in M. tuberculosis has been shown to be lethal to the bacteria, confirming its essentiality for survival.[3]
-
Chemical Validation: A diverse range of small molecule inhibitors have been identified that target MmpL3. Treatment of Mtb with these inhibitors phenocopies the effects of genetic depletion of MmpL3, leading to the accumulation of TMM and subsequent cell death.[3][4]
-
Resistant Mutant Generation: Spontaneous resistant mutants to MmpL3 inhibitors consistently show mutations in the mmpL3 gene, providing strong evidence that MmpL3 is the direct target.[7]
Logical Relationship of MmpL3's Role in Mycobacterial Survival
Caption: The essential role of MmpL3 in M. tuberculosis survival.
MmpL3 Inhibitors: Quantitative Data
A variety of structurally diverse small molecules have been identified as inhibitors of MmpL3. The in vitro potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis.
| Compound Series | Representative Compound(s) | MIC (µM) against H37Rv | IC90 (µM) against H37Rv | Reference(s) |
| Indolecarboxamides | ICA-7, ICA-8, ICA-9 | - | 0.024, 0.029, 0.071 | [2] |
| Adamantyl Ureas | AU1235 | - | 0.22 | [2] |
| 1,5-Diarylpyrroles | BM212 | ~3.4 (1.5 µg/mL) | - | [2] |
| Ethylenediamines | SQ109 | - | - | [2] |
| NITD Series | NITD-304, NITD-349 | 0.02, 0.03 | - | [2] |
| Indole-based | Compound 5 | 2.3 | - | [8] |
| Indole-based | Compound 2, 3, 4 | 0.125 µg/mL | - | [8] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the MIC of compounds against M. tuberculosis.
Protocol:
-
Preparation of Mtb Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using 7H9 broth.
-
Inoculation: Adjust the Mtb culture to a final OD590 of 0.02 and add to each well of the plate containing the diluted compounds.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Resazurin Addition: Add a solution of resazurin (typically 0.01-0.02% w/v) to each well.
-
Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[2]
Cytotoxicity Assay
The MTT assay is a standard colorimetric assay to assess the cytotoxicity of compounds against mammalian cell lines.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[2]
Confirmation of MmpL3 as the Target
Protocol:
-
Generation of Resistant Mutants: Expose a large population of M. tuberculosis to the inhibitor at a concentration several times its MIC on solid medium (e.g., 7H10 agar).
-
Isolation and Sequencing: Isolate colonies that grow in the presence of the inhibitor and sequence the mmpL3 gene to identify mutations.
-
TMM Accumulation Assay: Treat Mtb cultures with the inhibitor and a radiolabeled precursor (e.g., [14C]acetate). Extract total lipids and analyze by thin-layer chromatography (TLC) to observe the accumulation of TMM.
Experimental Workflow for MmpL3 Inhibitor Screening
Caption: A generalized workflow for the screening and validation of MmpL3 inhibitors.
Conclusion
MmpL3 represents a highly vulnerable and validated target for the development of novel anti-tubercular agents. Its essential role in mycolic acid transport, coupled with the existence of potent and diverse chemical inhibitors, underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for researchers engaged in the discovery and development of next-generation MmpL3 inhibitors to combat the global threat of tuberculosis.
References
- 1. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 7. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the MmpL3 Inhibitor C215 (C17H17Cl2N3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis remains a significant global health threat, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. One of the most promising and validated targets in recent years is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter of mycolic acid precursors. This technical guide provides a comprehensive overview of the compound C215, a potent benzimidazole-derived inhibitor of MmpL3. We will delve into its physicochemical and pharmacological properties, its mechanism of action, relevant experimental protocols, and the signaling pathway it disrupts. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel anti-tuberculosis therapies.
Introduction to this compound
This compound is a small molecule inhibitor identified through high-throughput screening with potent activity against Mycobacterium tuberculosis.[1][2] It belongs to the benzimidazole class of compounds.[3] The molecular formula of this compound is C17H17Cl2N3, and its CAS number is 912780-51-9.[1][4] this compound has demonstrated efficacy against M. tuberculosis both in vitro and within infected macrophages, highlighting its potential as a lead compound for further development.[1][2]
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in Table 1. This data is crucial for understanding its drug-like properties and for designing further experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C17H17Cl2N3 | [1][4] |
| Molecular Weight | 334.24 g/mol | [1][4] |
| CAS Number | 912780-51-9 | [1][4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [4] |
| Purity | >98% by HPLC | [4] |
| Storage | -20°C for long-term storage | [1][4] |
| IC90 against M. tuberculosis | 16 µM | [1][2] |
| Target | Mycobacterial Membrane Protein Large 3 (MmpL3) | [1][2][4] |
Table 1: Physicochemical and Pharmacological Properties of this compound
Mechanism of Action: Inhibition of MmpL3
This compound exerts its antimycobacterial effect by directly targeting MmpL3.[1][2][4] MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasm.[4][5][6] Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall.
The inhibition of MmpL3 by this compound disrupts the transport of TMM, leading to a halt in the biosynthesis of mycolic acids and, consequently, the formation of the mycobacterial cell wall.[5] This disruption of cell wall integrity ultimately leads to bacterial cell death.[5][7] The mechanism of action of MmpL3 inhibitors like this compound is distinct from current first-line anti-TB drugs, making them promising candidates for treating drug-resistant tuberculosis.[5]
Below is a diagram illustrating the MmpL3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of MmpL3 inhibitors like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The resazurin microtiter assay is a commonly used method.[8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution in DMSO
-
96-well microtiter plates
-
Resazurin solution (0.01% w/v in sterile water)
Protocol:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Prepare serial dilutions of this compound in a 96-well plate using the 7H9 broth.
-
Adjust the turbidity of the Mtb culture and dilute it to a final concentration of approximately 5 x 10^4 CFU/mL in each well.
-
Include a positive control (Mtb with no drug) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 5-7 days.
-
Add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest drug concentration at which the color remains blue (indicating no bacterial growth), while the positive control turns pink (indicating bacterial growth).
TMM Transport Assay using Metabolic Labeling
This assay directly assesses the inhibitory effect of this compound on the transport of TMM.[8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with supplements
-
[14C]acetic acid (radiolabeled precursor)
-
This compound
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Phosphorimager or autoradiography film
Protocol:
-
Grow M. tuberculosis cultures in the presence of [14C]acetic acid to label the mycolic acid precursors.
-
Treat the cultures with this compound at a concentration above its MIC. Include an untreated control.
-
After a defined incubation period, harvest the mycobacterial cells.
-
Extract the total lipids from the cells using an appropriate solvent system.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable mobile phase to separate different lipid species.
-
Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to an autoradiography film.
-
Inhibition of MmpL3 by this compound will result in an accumulation of intracellular TMM and a decrease in trehalose dimycolate (TDM) and other mycolic acid-containing lipids compared to the untreated control.
Below is a diagram of the experimental workflow for the TMM transport assay.
Summary and Future Directions
This compound is a promising MmpL3 inhibitor with demonstrated antimycobacterial activity. Its specific mechanism of action against a novel and essential target makes it a valuable lead compound in the fight against tuberculosis, particularly drug-resistant strains. The experimental protocols outlined in this guide provide a framework for the further characterization and optimization of this compound and other MmpL3 inhibitors.
Future research should focus on:
-
In-depth structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties.
-
Evaluation of in vivo efficacy and toxicity in animal models of tuberculosis.
-
Investigation of potential resistance mechanisms to this compound.
-
Combination studies with existing anti-TB drugs to assess synergistic effects.
The continued exploration of this compound and the MmpL3 target holds significant promise for the development of next-generation antitubercular therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors: A Promising Approach to Combat Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for C215, an MmpL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of C215, a potent inhibitor of the Mycobacterium tuberculosis MmpL3 transporter. The information is intended to guide researchers in setting up in vitro experiments to evaluate the antimycobacterial activity of this compound.
Introduction
This compound is a benzimidazole-based inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, which are integral components of the mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts the proton motive force (PMF) across the bacterial membrane, leading to the cessation of TMM transport and ultimately, bacterial cell death.[1][4] This mechanism makes MmpL3 and its inhibitors like this compound a significant area of interest in the development of novel anti-tuberculosis therapies.[3]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 334.24 g/mol | [1] |
| Appearance | Solid, White to off-white | [1] |
| Solubility | ||
| DMSO | 62.5 mg/mL (186.99 mM) | [1] |
| Storage of Stock Solution | ||
| -80°C | 6 months (protected from light) | [1] |
| -20°C | 1 month (protected from light) | [1] |
| Biological Activity | ||
| IC90 against M. tuberculosis | 16 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 334.24 g/mol x 1000 mg/g = 3.34 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.34 mg of this compound powder on an analytical balance.
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous/sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required if the compound is difficult to dissolve.[1]
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are protected from light.[1]
-
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol outlines a common method for determining the MIC of this compound against M. tuberculosis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Working Solutions:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth to achieve the final inoculum size.
-
-
Assay Setup:
-
Add 100 µL of the appropriate this compound working solution to the wells of a sterile 96-well microplate.
-
Include positive control wells (bacteria with no drug) and negative control wells (broth only).
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the negative control wells.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
-
Result Interpretation:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the MmpL3 signaling pathway.
Caption: Experimental workflow for this compound stock preparation and MIC assay.
References
- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols for C215 Administration in Mouse Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of C215, a novel benzimidazole-based inhibitor of Mycobacterium tuberculosis (Mtb), in murine models of tuberculosis (TB). This compound targets the essential mycolic acid transporter MmpL3, a critical component in the biosynthesis of the mycobacterial cell wall.[1][2][3] Due to the limited availability of public data on the in vivo administration of this compound, this document leverages established methodologies for testing MmpL3 inhibitors in murine models, providing a robust framework for efficacy studies. The protocols outlined herein cover experimental design, animal models, infection procedures, compound administration, and endpoint analysis, adhering to best practices in preclinical TB drug development.
Introduction to this compound
This compound, with the chemical name N-(2,4-dichlorobenzyl)-1-propyl-1H-benzo[d]imidazol-5-amine, is a potent inhibitor of Mtb.[1] It was identified through whole-cell high-throughput screening and has demonstrated significant activity against Mtb, including intracellular bacteria residing within macrophages.[1][4]
Mechanism of Action:
This compound exerts its antimycobacterial effect by inhibiting MmpL3, a transmembrane protein responsible for the transport of trehalose monomycolate (TMM), an essential precursor for mycolic acid synthesis.[1][2] Mycolic acids are major lipid components of the mycobacterial cell wall, crucial for its integrity and the bacterium's survival. By blocking MmpL3, this compound disrupts cell wall formation, leading to bacterial death.[1][2] MmpL3 has emerged as a promising and "promiscuous" drug target, being inhibited by a variety of chemically diverse compounds.[2][3]
Quantitative Data Summary
Table 1: In Vivo Efficacy of an MmpL3 Inhibitor in an Acute Murine TB Infection Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Treatment Frequency | Duration (weeks) | Mean Log10 CFU/Lung (± SD) | Reduction in Log10 CFU vs. Vehicle |
| Vehicle Control | - | Oral Gavage | Daily | 2 | 6.5 (± 0.2) | - |
| MmpL3 Inhibitor | 100 | Oral Gavage | Daily | 2 | 5.5 (± 0.3) | 1.0 |
| Isoniazid | 25 | Oral Gavage | Daily | 2 | 4.5 (± 0.2) | 2.0 |
Data is representative and based on studies of similar MmpL3 inhibitors.[3]
Table 2: In Vivo Efficacy of an MmpL3 Inhibitor in a Chronic Murine TB Infection Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Treatment Frequency | Duration (weeks) | Mean Log10 CFU/Lung (± SD) | Reduction in Log10 CFU vs. Vehicle |
| Vehicle Control | - | Oral Gavage | Daily | 4 | 7.0 (± 0.3) | - |
| MmpL3 Inhibitor | 100 | Oral Gavage | Daily | 4 | 6.8 (± 0.4) | 0.2 |
| Isoniazid + Rifampicin | 25 + 10 | Oral Gavage | Daily | 4 | 5.0 (± 0.3) | 2.0 |
Data is representative and based on studies of similar MmpL3 inhibitors. Note the reduced efficacy in the chronic model, a common challenge for new anti-TB agents.[3]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: MmpL3 Inhibition
References
- 1. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 2. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Analytical Detection of Compound C215 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Compound C215 in biological matrices, primarily focusing on human plasma. The described methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Overview of Analytical Methods
The detection and quantification of Compound this compound in biological samples can be achieved through several robust and sensitive analytical techniques. The choice of method depends on the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. The primary methods validated for this compound are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.[1][2][3]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective method suitable for applications where high sensitivity is not the primary requirement.[4][5]
-
Immunoassay (ELISA): A high-throughput method ideal for screening large numbers of samples, often used in preclinical and clinical studies.[2][6][7]
A summary of the performance characteristics of these methods is presented in Table 1.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay (ELISA) |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV absorbance detection | Antigen-antibody binding with enzymatic signal amplification |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 50 ng/mL | 2 ng/mL |
| Linear Range | 0.5 - 1000 ng/mL | 50 - 5000 ng/mL | 2 - 200 ng/mL |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% |
| Sample Volume | 50 µL | 100 µL | 100 µL |
| Specificity | Very High | Moderate | High (can have cross-reactivity) |
| Throughput | Medium | Medium | High |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.
2.1.1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., deuterated this compound at 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and inject into the LC-MS/MS system.
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
2.1.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: Q1 m/z 215.2 -> Q3 m/z 185.1; IS: Q1 m/z 220.2 -> Q3 m/z 190.1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Energy | Optimized for this compound and its internal standard |
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the LC-MS/MS analysis of Compound this compound in plasma.
HPLC-UV Method for this compound in Human Plasma
This protocol describes a straightforward and robust HPLC-UV method for the quantification of this compound.
2.2.1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 10 µL of internal standard solution and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
2.2.2. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 20 µL |
| UV Wavelength | 254 nm |
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the HPLC-UV analysis of Compound this compound in plasma.
Immunoassay (ELISA) Method for this compound
This section outlines a competitive ELISA protocol for the high-throughput screening of this compound.
2.3.1. Principle
This is a competitive immunoassay where this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-C215 antibody-coated microplate wells. The amount of enzyme conjugate that binds is inversely proportional to the concentration of this compound in the sample.
2.3.2. Protocol
-
Add 50 µL of standards, controls, or plasma samples to the wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15 minutes in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Signaling Pathway for Competitive ELISA
Caption: Competitive binding principle in the ELISA for Compound this compound.
Data Analysis and Interpretation
For all methods, calibration curves are generated by plotting the response (e.g., peak area ratio for LC-MS/MS and HPLC-UV, or absorbance for ELISA) against the concentration of the standards. A regression analysis (typically linear with 1/x² weighting for chromatographic methods and a four-parameter logistic fit for ELISA) is used to determine the concentration of this compound in unknown samples.
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data. The results of the QC samples should fall within ±15% (±20% for LLOQ) of their nominal values.
Method Validation
All analytical methods have been validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect (for LC-MS/MS), and stability. The validation results confirm that these methods are reliable for their intended purpose in a regulated bioanalytical environment.
For further information or specific application support, please contact our technical support team.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Functional Studies of MmpL3 using the Inhibitor C215
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein crucial for the viability of Mycobacterium tuberculosis (Mtb) and other mycobacteria.[1] It belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and plays a pivotal role in the biogenesis of the unique mycobacterial outer membrane.[2] Specifically, MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.[3] In the periplasm, TMM is used for the synthesis of trehalose dimycolate (TDM) and mycolates that are subsequently attached to arabinogalactan, forming the protective mycomembrane.[4] The essentiality of MmpL3 for mycobacterial growth and survival makes it a highly attractive target for the development of novel anti-tuberculosis drugs.[1]
C215, a benzimidazole derivative, is one of several structurally diverse small molecules identified as an inhibitor of MmpL3.[3][5] Studying the interaction of this compound with MmpL3 provides valuable insights into the transporter's function and serves as a framework for the discovery and characterization of new anti-tubercular agents. These application notes provide detailed protocols for utilizing this compound in functional studies of MmpL3.
Mechanism of Action
MmpL3 functions as a proton-motive force (PMF) dependent transporter.[1] It harnesses the electrochemical gradient of protons (H+) across the cytoplasmic membrane to energize the translocation of TMM.[6] Many MmpL3 inhibitors, including this compound, are thought to exert their effect either by directly binding to the protein and blocking the transport channel or by disrupting the PMF, thereby indirectly inhibiting MmpL3's transport activity.[1][3] Studies have shown that treatment with this compound disrupts the membrane potential in M. tuberculosis.[3] Molecular docking studies suggest that this compound and other inhibitors bind within a common pocket in the transmembrane domain of MmpL3, interfering with the essential proton translocation pathway.[7][4]
Data Presentation
Quantitative data for this compound and the well-characterized MmpL3 inhibitor SQ109 are summarized below for comparison. The data highlights their activity against wild-type Mtb, their effect on membrane potential, and their cytotoxicity profile.
| Compound | Class | Target | Mtb H37Rv EC50 (µM)[3] | Effect on Membrane Potential (Δψ)[3] | Cytotoxicity (CC50, BMMφ, µM)[3] | Selectivity Index (SI)[3] |
| This compound | Benzimidazole | MmpL3 | 11.2 | Yes | 14.3 | >1.2 |
| SQ109 | Ethylenediamine | MmpL3 | 2.4 | Yes | ND | ND |
-
EC50: Half maximal effective concentration required to inhibit Mtb growth.
-
Effect on Membrane Potential: Indicates if the compound disrupts the proton motive force.
-
CC50: Half maximal cytotoxic concentration against Bone Marrow-derived Macrophages.
-
Selectivity Index (SI): Ratio of CC50 to EC50. A higher value indicates greater selectivity for the bacterial target over host cells.
-
ND: Not Determined.
Experimental Protocols
Protocol 1: MmpL3 Expression and Purification
This protocol describes the overexpression of Mtb MmpL3 in a non-pathogenic host like Mycobacterium smegmatis or Escherichia coli and its subsequent purification.[6][8][9]
Materials:
-
Expression vector (e.g., pET-15b) with codon-optimized mmpL3 gene.
-
Expression host (e.g., E. coli C43(DE3)ΔacrB or M. smegmatis mc²155).
-
Growth media (e.g., LB or 7H9 broth).
-
IPTG (for E. coli induction).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, cOmplete™ Protease Inhibitor Cocktail.
-
Solubilization Buffer: Lysis buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM.
-
Ni-NTA affinity chromatography column.
-
Ultracentrifuge.
Methodology:
-
Expression: Transform the expression vector into the host cells. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression (e.g., with 1 mM IPTG for E. coli) and continue incubation at 18°C overnight.[10]
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in Lysis Buffer and lyse cells using a French press or sonicator.
-
Membrane Isolation: Remove unlysed cells by low-speed centrifugation (10,000 x g, 20 min, 4°C). Isolate the membrane fraction from the supernatant by ultracentrifugation (100,000 x g, 1 hr, 4°C).
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to extract membrane proteins.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to remove insoluble material.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer (without imidazole). Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged MmpL3 protein using Elution Buffer.
-
Quality Control: Analyze the purified protein fractions by SDS-PAGE and confirm identity by Western blot.
Protocol 2: Proteoliposome-Based Proton Pumping Assay
This in vitro assay directly measures the proton translocation activity of purified MmpL3 and its inhibition by this compound.[6][11]
Materials:
-
Purified MmpL3 protein.
-
E. coli polar lipids.
-
pH-sensitive fluorescent probe (pyranine).
-
Detergent (e.g., octyl β-D-glucopyranoside).
-
Bio-Beads for detergent removal.
-
Potassium-containing buffers (e.g., 50 mM HEPES, 100 mM KCl) at pH 7.5 (internal) and pH 6.5 (external).
-
Valinomycin (K+ ionophore).
-
This compound dissolved in DMSO.
-
Fluorometer.
Methodology:
-
Reconstitution: Mix purified MmpL3 with E. coli polar lipids and pyranine in a detergent-containing buffer.
-
Proteoliposome Formation: Remove the detergent using Bio-Beads or dialysis. This allows self-assembly of proteoliposomes with MmpL3 incorporated into the lipid bilayer and pyranine trapped inside.
-
Assay Setup: Resuspend the proteoliposomes in the external buffer (pH 6.5). Aliquot into a 96-well plate. Add this compound or DMSO (vehicle control) to respective wells and incubate briefly.
-
Initiate Proton Pumping: Generate a potassium diffusion potential by adding valinomycin. This creates a negative-inside membrane potential that drives proton influx through MmpL3.
-
Measurement: Monitor the change in pyranine fluorescence over time using a fluorometer (Excitation: ~460 nm, Emission: ~510 nm). Proton influx will quench the pyranine fluorescence.
-
Data Analysis: Calculate the initial rate of fluorescence quenching. Compare the rates in this compound-treated samples to the DMSO control to determine the percent inhibition of MmpL3 proton translocation activity.
Protocol 3: Whole-Cell TMM Accumulation Assay
This assay assesses the impact of this compound on the MmpL3-mediated transport of TMM in whole mycobacterial cells by measuring the accumulation of its substrate.[1]
Materials:
-
M. tuberculosis or M. smegmatis culture.
-
7H9 growth medium.
-
[14C]-Acetic Acid, sodium salt.
-
This compound and control inhibitors (e.g., SQ109).
-
Lipid extraction solvents (chloroform, methanol).
-
TLC silica plates.
-
TLC developing solvent (e.g., chloroform:methanol:water, 60:30:6 v/v/v).
-
Phosphorimager.
Methodology:
-
Cell Treatment: Grow mycobacterial cultures to mid-log phase. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, 10x MIC) or DMSO for a defined period (e.g., 6-24 hours).
-
Radiolabeling: Add [14C]-acetic acid to the cultures and incubate for another 4-8 hours to allow incorporation into mycolic acids and their precursors.
-
Lipid Extraction: Harvest the cells, wash with PBS, and extract total lipids using a chloroform:methanol mixture (e.g., 2:1 v/v).
-
TLC Analysis: Spot equal amounts of the lipid extracts onto a TLC plate. Develop the plate using the appropriate solvent system to separate different lipid species.
-
Detection and Quantification: Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled lipids using a phosphorimager. Inhibition of MmpL3 by this compound will lead to a noticeable accumulation of the [14C]-labeled TMM precursor and a corresponding decrease in TDM.
-
Analysis: Quantify the intensity of the TMM and TDM spots to determine the dose-dependent effect of this compound on TMM transport.
Mandatory Visualizations
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MmpL3, the trehalose monomycolate transporter, is stable in solution in several detergents and can be reconstituted into peptidiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: Experimental Design for C215 Dose-Response Curves
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for designing and executing dose-response experiments for C215, a known inhibitor of the Mycobacterium tuberculosis protein MmpL3[1]. While this compound's primary target is bacterial, assessing its effect on mammalian cells is a critical step in preclinical development to understand potential off-target effects and cytotoxicity. These protocols detail methods for generating dose-response curves to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Introduction to this compound and Dose-Response Analysis
This compound is a potent small molecule inhibitor of MmpL3, a mycolic acid transporter essential for M. tuberculosis[1]. Preclinical evaluation of any compound requires characterizing its effects on mammalian cells to establish a therapeutic window and identify potential toxicities. A dose-response experiment is fundamental to this process, as it describes the relationship between the concentration of a compound and its biological effect[2]. By systematically treating cells with a range of this compound concentrations, researchers can quantify its impact on cell viability, proliferation, or other cellular processes. The resulting dose-response curve is used to calculate the IC50 value, a critical measure of a compound's potency[3][4].
Hypothetical Cytotoxicity Signaling Pathway
When a compound like this compound induces cytotoxicity in mammalian cells, it may trigger programmed cell death, or apoptosis. This often involves the intrinsic (mitochondrial) pathway. The diagram below illustrates a generalized pathway where a cellular stressor leads to the activation of executioner caspases, which are key mediators of apoptosis[5][6]. Investigating markers in this pathway, such as cleaved Caspase-3, can provide mechanistic insights into this compound's off-target effects.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Design and Workflow
A well-designed dose-response experiment minimizes variability and ensures reproducible results[7][8]. Key considerations include selecting an appropriate cell line, defining the concentration range, and including proper controls. The general workflow is outlined below.
Caption: General workflow for a this compound dose-response experiment.
Experimental Protocols
Protocol 1: Cell Viability Assay (AlamarBlue Method)
This protocol measures metabolic activity as an indicator of cell viability.
Materials:
-
Selected mammalian cell line
-
Complete culture medium
-
This compound compound
-
DMSO (vehicle)
-
96-well clear-bottom black plates
-
AlamarBlue™ reagent
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of medium[9].
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in culture medium to create a range of concentrations. A common approach is to test 8-10 concentrations spanning a wide logarithmic range (e.g., 100 µM to 1 nM)[8].
-
Include "vehicle control" wells (DMSO only, at the highest concentration used) and "untreated control" wells (medium only).
-
Carefully add 10 µL of the this compound dilutions or controls to the appropriate wells. Each condition should be performed in triplicate[8].
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO2[10].
-
-
AlamarBlue Assay:
-
Add AlamarBlue™ reagent (typically 10% of the well volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Protocol 2: Western Blot for Apoptosis Markers
This protocol detects the cleavage of Caspase-3, a hallmark of apoptosis[11][12].
Materials:
-
6-well plates
-
This compound compound and DMSO
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with 4-5 concentrations of this compound centered around the estimated IC50 value determined from the viability assay. Include a vehicle control.
-
Incubate for a relevant time point (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system[5][13].
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation and Analysis
Organizing data into tables is crucial for clear interpretation and comparison[14].
Cell Viability Data
Raw data from the plate reader should be tabulated. The data is then normalized to the controls to calculate percent viability.
Table 1: Example Raw Fluorescence Data (RFU)
| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| 100 | 1523 | 1498 | 1555 | 1525 |
| 30 | 2876 | 2910 | 2850 | 2879 |
| 10 | 5432 | 5501 | 5398 | 5444 |
| 3 | 8765 | 8812 | 8799 | 8792 |
| 1 | 9654 | 9711 | 9680 | 9682 |
| 0.3 | 9899 | 9950 | 9910 | 9920 |
| 0.1 | 10012 | 9987 | 10030 | 10010 |
| Vehicle (0) | 10050 | 10020 | 10080 | 10050 |
| Blank (Medium) | 510 | 505 | 515 | 510 |
Calculation: Percent Viability = [(Avg RFU of Sample - Avg RFU of Blank) / (Avg RFU of Vehicle - Avg RFU of Blank)] x 100
Table 2: Calculated Percent Viability and IC50
| This compound Conc. (µM) | Average RFU | % Viability |
|---|---|---|
| 100 | 1525 | 10.6% |
| 30 | 2879 | 24.8% |
| 10 | 5444 | 51.7% |
| 3 | 8792 | 86.8% |
| 1 | 9682 | 95.9% |
| 0.3 | 9920 | 98.6% |
| 0.1 | 10010 | 99.5% |
| Vehicle (0) | 10050 | 100.0% |
| Calculated IC50 | | ~10.5 µM |
Note: The IC50 is determined by plotting % Viability vs. log[this compound] and fitting a sigmoidal dose-response curve using software like GraphPad Prism.[15]
Western Blot Data
Densitometry is used to quantify the band intensities from Western blots. The intensity of the target protein is normalized to the loading control.
Table 3: Densitometry Analysis of Cleaved Caspase-3
| This compound Conc. (µM) | Cleaved Casp-3 Intensity | β-actin Intensity | Normalized Intensity (Casp-3 / β-actin) | Fold Change (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle (0) | 150 | 5000 | 0.03 | 1.0 |
| 5 | 450 | 4950 | 0.09 | 3.0 |
| 10 | 1200 | 5100 | 0.24 | 8.0 |
| 20 | 2500 | 4900 | 0.51 | 17.0 |
| 50 | 3800 | 5050 | 0.75 | 25.0 |
Note: Data are hypothetical and serve as an example of expected outcomes. An increase in the normalized intensity of cleaved Caspase-3 indicates apoptosis induction.[6][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 3. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. biotech.illinois.edu [biotech.illinois.edu]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Measuring the IC90 of GSK3036656 (C215) in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the inhibitory concentration 90 (IC90) of GSK3036656 (also known as Ganfeborole), a first-in-class antitubercular agent, against Mycobacterium tuberculosis (M. tuberculosis).
Introduction to GSK3036656
GSK3036656 is an investigational antitubercular drug candidate that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][2] Its novel mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in M. tuberculosis.[1][2] By targeting LeuRS, GSK3036656 effectively halts the bacterium's ability to produce necessary proteins, leading to growth inhibition.[1][2]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of GSK3036656 against M. tuberculosis.
| Parameter | Strain/Condition | Value | Reference |
| MIC90 | M. tuberculosis clinical isolates | 0.1 µM | [3] |
| MIC90 | 105 M. tuberculosis isolates | 0.25 mg/L | [4] |
| MIC | M. tuberculosis H37Rv | < 0.1 µM | [3] |
| IC50 | M. tuberculosis LeuRS enzyme | 0.216 µM | [3] |
| IC50 | Intracellular growth in human macrophages | 0.07 µM | GSK2556286 (a related compound) |
Signaling Pathway: Mechanism of Action of GSK3036656
GSK3036656 inhibits protein synthesis in M. tuberculosis by targeting the leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein translation. Inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, stalling ribosome function and ultimately halting protein synthesis, which is lethal for the bacterium.
Caption: Inhibition of Leucyl-tRNA Synthetase by GSK3036656.
Experimental Protocols
Broth Microdilution Assay for MIC90 Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of GSK3036656 against M. tuberculosis using a 96-well microplate format with a visual readout using a resazurin-based indicator. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC90 is the MIC value at which ≥90% of the isolates in a test population are inhibited.
Materials:
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
GSK3036656 stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile DMSO
-
Incubator (37°C)
-
Biosafety cabinet (Class II or III)
Protocol:
-
Prepare M. tuberculosis Inoculum:
-
Grow M. tuberculosis in 7H9 broth until mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Prepare Drug Dilutions:
-
Perform a serial two-fold dilution of the GSK3036656 stock solution in 7H9 broth in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.008 to 4 µg/mL.
-
Include a drug-free control (containing only DMSO at the same concentration as the highest drug concentration) and a media-only control (no bacteria).
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate drug dilution to each well of the test plate.
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the media-only control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable membrane or place them in a humidified container.
-
Incubate the plates at 37°C for 7 days.
-
-
Readout:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is the lowest concentration of GSK3036656 that remains blue.
-
Workflow Diagram:
Caption: Workflow for MIC90 determination using broth microdilution.
Macrophage Infection Model for Intracellular IC90 Determination
This protocol outlines a method to determine the intracellular inhibitory concentration of GSK3036656 against M. tuberculosis residing within macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics (for cell culture)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
M. tuberculosis strain (e.g., H37Rv)
-
GSK3036656 stock solution
-
Sterile 96-well tissue culture plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
7H11 agar plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Differentiate THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI 1640 medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Wash the cells with fresh RPMI 1640 medium to remove PMA.
-
-
Infect Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis in RPMI 1640 medium.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1:1 (bacteria to cells).
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the cells three times with fresh medium to remove extracellular bacteria.
-
-
Drug Treatment:
-
Prepare serial dilutions of GSK3036656 in RPMI 1640 medium.
-
Add the drug dilutions to the infected macrophages.
-
Include a drug-free control.
-
-
Incubation:
-
Incubate the plates for 4 days at 37°C with 5% CO2.
-
-
Determine Intracellular Bacterial Load:
-
After incubation, lyse the macrophages in each well with 100 µL of lysis buffer.
-
Perform serial dilutions of the cell lysates in sterile saline.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration compared to the drug-free control.
-
Determine the IC90 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for intracellular IC90 determination.
References
Application Notes and Protocols for the Synthesis and Purification of Pyrazolo[1,5-a]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "C215" could not be publicly identified. The following protocols are based on established methods for the synthesis and purification of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These methods are representative and may require optimization for specific target molecules.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] They are often investigated as inhibitors of protein kinases, such as PI3Kδ, KDR, and CDK2, making them promising candidates for the development of therapeutics for cancer and inflammatory diseases.[3][4][5][6][7] The synthesis of these compounds typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic reagents.[1] Subsequent functionalization of the pyrazolo[1,5-a]pyrimidine core, often through cross-coupling reactions, allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][8]
This document provides detailed protocols for the multi-step synthesis of a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, its subsequent functionalization via Suzuki-Miyaura coupling, and methods for purification.
Synthesis Protocols
Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
This protocol describes the initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium Ethanoate (EtONa)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methylpyrazole in absolute ethanol.
-
Add sodium ethanoate to the solution.
-
To this mixture, add diethyl malonate.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Wash the crude product with a cold solvent (e.g., ethanol) and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[3]
Quantitative Data:
| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium Ethanoate | Ethanol | 24 hours | ~89% |
Protocol 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol details the chlorination of the diol intermediate.
Experimental Workflow:
Caption: Workflow for the chlorination of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Materials:
-
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 24 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[3]
Quantitative Data:
| Starting Material | Reagent | Reaction Time | Yield |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride | 24 hours | ~61% |
Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C3 position of a pyrazolo[1,5-a]pyrimidine core.[8][9]
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling on a Pyrazolo[1,5-a]pyrimidine core.
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Aryl or heteroaryl boronic acid
-
XPhosPdG2 (Palladium catalyst)
-
XPhos (ligand)
-
Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the aryl/heteroaryl boronic acid, XPhosPdG2, XPhos, and sodium carbonate.
-
Add THF as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 15-60 minutes), or alternatively, heat conventionally at 80 °C for 16 hours.[8][9]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography.
Quantitative Data:
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Method | Yield Range |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various boronic acids | XPhosPdG2/XPhos | Na₂CO₃ | THF | Microwave/Conventional | 67-89% |
Purification Protocols
Protocol 4: Purification by Flash Column Chromatography
Flash column chromatography is a common and efficient method for purifying pyrazolo[1,5-a]pyrimidine derivatives.[10]
Experimental Workflow:
Caption: Workflow for the purification of Pyrazolo[1,5-a]pyrimidine derivatives.
Materials:
-
Crude pyrazolo[1,5-a]pyrimidine derivative
-
Silica gel (200-400 mesh for flash chromatography)
-
Solvents for mobile phase (e.g., heptane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, to deactivate silica)
Procedure:
-
Select Solvent System: Determine an appropriate solvent system using TLC. The ideal system should provide good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4.[10] Common solvent systems include gradients of ethyl acetate in heptane or methanol in dichloromethane.[10]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient. Pour the slurry into the column and allow it to pack under gravity or with positive pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute the Column: Begin elution with the starting solvent mixture and gradually increase the polarity of the mobile phase.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Troubleshooting:
-
Compound decomposition on the column: Add a small amount of triethylamine (0.1-1%) to the mobile phase to deactivate the acidic silica gel.[10]
-
Poor separation: Ensure the column is packed uniformly. Try a different solvent system or a shallower gradient.[10]
Protocol 5: Purification by Recrystallization
Recrystallization is an effective method for purifying solid pyrazolo[1,5-a]pyrimidine derivatives, particularly when the crude product is relatively pure.[1]
Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Biological Context: Signaling Pathway
Pyrazolo[1,5-a]pyrimidines are known to inhibit various protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the PI3K signaling pathway, a common target for this class of compounds.[3][6]
Caption: Inhibition of the PI3K signaling pathway by a Pyrazolo[1,5-a]pyrimidine derivative.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of C215 in Antibiotic Resistance Research
Disclaimer: The following application notes and protocols are based on a hypothetical molecule, C215, as a comprehensive search of publicly available scientific literature did not yield specific information for a compound with this designation in the context of antibiotic resistance research. The information presented is synthesized from general knowledge and methodologies in the field of antibiotic resistance to serve as an illustrative example.
Application Notes
Introduction
The rise of antimicrobial resistance (AMR) represents a significant threat to global public health.[1][2] Bacteria have evolved numerous mechanisms to withstand the effects of antibiotics, including the formation of biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix.[3] Biofilms provide a physical barrier to antibiotic penetration and are a key factor in the development of persistent and chronic infections that are highly resistant to conventional antibiotic therapy.
A promising strategy to combat antibiotic resistance is the development of compounds that can disrupt bacterial signaling pathways controlling resistance mechanisms. One such critical pathway is the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling network.[4][5] Intracellular levels of c-di-GMP regulate the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria.[4] High levels of c-di-GMP generally promote biofilm formation and, consequently, antibiotic resistance.[4]
This compound: A Novel c-di-GMP Signaling Inhibitor
This compound is a hypothetical, potent, and specific small molecule inhibitor of Diguanylate Cyclase X (DgcX), a key enzyme responsible for the synthesis of c-di-GMP in a range of clinically relevant Gram-negative bacteria. By targeting DgcX, this compound effectively reduces the intracellular concentration of c-di-GMP, thereby inhibiting biofilm formation and increasing the susceptibility of bacteria to conventional antibiotics.
Mechanism of Action
The proposed mechanism of action for this compound is the allosteric inhibition of the DgcX enzyme. This binding prevents the cyclization of two GTP molecules into c-di-GMP. The resulting decrease in the intracellular c-di-GMP pool leads to the downregulation of genes responsible for the production of exopolysaccharides and adhesins, which are essential components of the biofilm matrix.[4] This disruption of biofilm formation re-sensitizes the bacteria to antibiotics that would otherwise be ineffective against the biofilm-embedded cells.
Applications in Research
-
Study of c-di-GMP Signaling: this compound can be used as a chemical probe to investigate the role of c-di-GMP signaling in various bacterial processes, including virulence, cell cycle control, and antibiotic resistance.[4]
-
Biofilm Formation Research: As a potent inhibitor of biofilm formation, this compound is an invaluable tool for studying the molecular mechanisms underlying biofilm development and for screening for other anti-biofilm agents.
-
Synergistic Antibiotic Studies: this compound can be used in combination with conventional antibiotics to explore synergistic effects and to evaluate its potential as an antibiotic adjuvant in combating resistant infections.
-
Drug Discovery: The chemical scaffold of this compound can serve as a starting point for the development of new classes of antibiotic resistance breakers.
Signaling Pathway of this compound Action
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes hypothetical quantitative data for this compound, demonstrating its efficacy as a DgcX inhibitor and an antibiotic potentiator against a hypothetical resistant strain of Pseudomonas aeruginosa.
| Parameter | Value | Conditions |
| DgcX Inhibition (IC50) | 0.5 µM | In vitro enzymatic assay with purified DgcX protein. |
| This compound MIC | > 128 µg/mL | Broth microdilution assay against P. aeruginosa (resistant strain). This compound alone has no bactericidal effect. |
| Ciprofloxacin MIC | 64 µg/mL | Broth microdilution assay against P. aeruginosa (resistant strain). |
| Ciprofloxacin MIC + 2 µg/mL this compound | 4 µg/mL | Broth microdilution assay, demonstrating a 16-fold potentiation of ciprofloxacin. |
| Biofilm Formation Inhibition (MBIC50) | 2 µg/mL | Crystal violet assay after 24-hour incubation. |
| Cytotoxicity (CC50) | > 100 µM | Assay performed on human embryonic kidney cells (HEK293). |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods described by the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound and antibiotic stock solutions
-
-
Protocol:
-
Prepare a serial two-fold dilution of the test compound (this compound or antibiotic) in CAMHB directly in the 96-well plate.
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 105 CFU/mL in each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
2. Checkerboard Assay for Synergy
This assay is used to determine the synergistic effect of this compound and a conventional antibiotic.
-
Materials: Same as for MIC determination.
-
Protocol:
-
In a 96-well plate, prepare serial dilutions of the antibiotic horizontally and serial dilutions of this compound vertically.
-
This creates a matrix of wells containing various concentrations of both compounds.
-
Inoculate the plate with the bacterial suspension as described for the MIC protocol.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in the presence of each concentration of this compound, and vice versa.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
-
3. Crystal Violet Biofilm Assay
This protocol quantifies the effect of this compound on biofilm formation.
-
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial culture
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
-
Protocol:
-
Add 100 µL of bacterial culture (adjusted to 0.5 McFarland) and 100 µL of TSB containing various concentrations of this compound to the wells of a 96-well plate.
-
Include a growth control (no this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully discard the culture medium and wash the wells gently three times with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the water runs clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Read the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Experimental Workflow
Caption: A logical workflow for the experimental validation of this compound.
References
- 1. Antibiotic resistant bacteria survive treatment by doubling while shrinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic resistance: A key microbial survival mechanism that threatens public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bacterial Inflammation Sensor Regulates c-di-GMP Signaling, Adhesion, and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Bacterial Small-Molecule Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving C215 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the model compound C215 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment is crucial. We recommend a tiered approach starting with aqueous buffers at different pH values (e.g., pH 4.5, 7.4, 9.0) to determine if this compound has ionizable groups that can be leveraged for salt formation or pH adjustment. Following this, screening in common pharmaceutically accepted co-solvents and lipids is advised.
Q2: Can I use DMSO to formulate this compound for in vivo studies?
A2: While this compound shows good solubility in DMSO, its use for in vivo studies should be approached with caution. DMSO can exhibit toxicity and has pharmacological effects of its own, which can confound experimental results. It is often used in early-stage in vitro assays, but for in vivo work, its concentration should be minimized, typically to less than 10% of the total vehicle volume, and ideally much lower. The potential for the compound to precipitate upon injection into the aqueous environment of the bloodstream is also a significant concern.
Q3: What are the most common strategies for improving the in vivo solubility of a poorly soluble compound like this compound?
A3: Several strategies can be employed, often in combination:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., polyethylene glycol, propylene glycol, ethanol) with water or a buffer.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.
-
Surfactants: Micelle-forming surfactants (e.g., Tween 80, Solutol HS-15) can encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs.
-
Lipid-based formulations: For highly lipophilic compounds, dissolving the compound in oils or using self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| This compound precipitates out of solution after preparation. | The formulation is supersaturated or unstable. | - Increase the proportion of the co-solvent or solubilizing agent. - Check the pH of the final formulation and adjust if necessary. - Consider a different solubilization technology (e.g., cyclodextrins if using co-solvents). |
| Precipitation is observed at the injection site. | The formulation is not stable upon dilution with physiological fluids ("parachuting effect"). | - Decrease the drug concentration if possible. - Add a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP). - Switch to a more robust formulation, such as a lipid-based system or a nanosuspension. |
| Inconsistent results or low bioavailability in vivo. | Poor solubility is leading to variable absorption. The formulation may not be optimal. | - Re-evaluate the formulation strategy. A simple co-solvent system may not be sufficient. - Consider more advanced formulations like SEDDS or solid amorphous dispersions. - Characterize the solid-state properties of this compound (polymorphism) as this can affect solubility. |
| Observed toxicity or adverse events in animal models. | The excipients in the formulation may be causing toxicity at the administered dose. | - Review the toxicity data for all excipients used. - Reduce the concentration of potentially toxic excipients (e.g., high concentrations of certain surfactants or co-solvents). - Explore alternative, more biocompatible excipients. |
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in various common vehicles. This data is for illustrative purposes to guide formulation development.
| Vehicle Composition | This compound Solubility (mg/mL) | Observations |
| Water | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | No improvement with physiological buffer. |
| 10% DMSO in Saline | 0.5 | Limited solubility, risk of precipitation. |
| 30% PEG 400 in Water | 2.0 | Moderate improvement with co-solvent. |
| 10% Tween 80 in Water | 5.0 | Significant improvement with surfactant. |
| 20% Captisol® (a cyclodextrin) in Water | 10.0 | High solubility achieved via complexation. |
| Miglyol® 812 (a lipid) | 15.0 | High solubility, suitable for lipid-based formulations. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
In a separate sterile container, prepare the co-solvent vehicle by mixing the desired ratio of the organic solvent (e.g., PEG 400) and the aqueous component (e.g., sterile water or saline). For example, to make 10 mL of a 30% PEG 400 solution, mix 3 mL of PEG 400 with 7 mL of sterile water.
-
Add the this compound powder to the co-solvent vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating (to 37-40°C) may be applied if necessary, but the stability of this compound at this temperature should be confirmed.
-
Visually inspect the solution for any undissolved particles.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
Protocol 2: Preparation of a Cyclodextrin-based Formulation
-
Prepare the aqueous solution of the cyclodextrin (e.g., 20% w/v Captisol® in sterile water) in a sterile container.
-
Slowly add the weighed this compound powder to the cyclodextrin solution while stirring.
-
Continue to stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complexation. This can be done using a magnetic stirrer.
-
After the equilibration period, visually inspect the solution. If full dissolution is not achieved, the mixture can be gently heated or sonicated.
-
Filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved material.
Visualizations
Caption: Workflow for selecting a this compound formulation strategy.
Caption: Troubleshooting guide for this compound formulation precipitation.
Technical Support Center: C215 Experimental Variability
Introduction
Welcome to the technical support center for C215, a selective small-molecule inhibitor of MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability when working with this compound. By providing detailed troubleshooting guides, standardized protocols, and clear visualizations of the underlying biological and experimental processes, we aim to help you achieve consistent and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My cell viability results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistent cell viability is a frequent issue that can obscure the true efficacy of a compound.[1][2][3] The sources of variability can be biological, such as changes in cell culture conditions, or technical, like pipetting errors.[3] Different viability assays, such as those based on metabolic activity (MTT) versus membrane integrity (trypan blue), can also yield different results.[4][5][6]
Troubleshooting Summary: Inconsistent Cell Viability
| Potential Cause | Recommended Solution | Acceptable Range / Target |
| Cell Seeding Density | Ensure a consistent number of cells are seeded per well. Perform cell counts before each experiment. Create a cell suspension that is homogenous before plating.[3] | 5,000 - 10,000 cells/well (for a 96-well plate); Coefficient of Variation (CV) <15% for cell counts. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. | Typically passages 5-20. Document passage number for every experiment. |
| Reagent Variability | Use the same lot of fetal bovine serum (FBS) and other media components for a set of experiments. If changing lots, perform a bridging study to confirm consistency. | Qualify new lots of FBS by testing against the old lot; IC50 values should not shift by more than 2-fold. |
| Incubation Time | Standardize the duration of this compound treatment. Cell doubling time can influence the final readout. | 48 or 72 hours is standard, but should be kept consistent. |
| Assay Choice | Different assays measure different aspects of cell health.[4][5][6] For example, MTT measures metabolic activity, which can sometimes be misleading.[5] Consider an ATP-based assay like CellTiter-Glo for a more direct measure of viable cells. | Select one primary assay and use a secondary, orthogonal assay for confirmation if needed. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, leading to altered concentrations.[3] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[3] | N/A |
Q2: I'm not seeing the expected decrease in phosphorylated ERK (p-ERK) after this compound treatment. Why?
This compound inhibits MEK1/2, which directly phosphorylates ERK1/2. A lack of p-ERK reduction is a key indicator that the inhibitor is not reaching its target or that the experimental conditions are suboptimal. This can be due to issues with sample preparation, antibody performance, or the western blot protocol itself.[7][8][9]
Troubleshooting Summary: No/Low p-ERK Inhibition
| Potential Cause | Recommended Solution | Key Consideration |
| Inactive Compound | Ensure this compound stock solution is prepared correctly and stored properly. Avoid repeated freeze-thaw cycles. Test a fresh aliquot. | Store at -80°C in small, single-use aliquots. |
| Suboptimal Treatment Time | The phosphorylation state of proteins can change dynamically.[10] Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to find the optimal time point for p-ERK inhibition. | Maximum inhibition is often observed within 1-2 hours. |
| Sample Degradation | Phosphatases released during cell lysis can dephosphorylate your target protein.[8][9][10] Always work on ice and add phosphatase inhibitors to your lysis buffer immediately before use.[8][10][11] | Use a freshly prepared lysis buffer containing a phosphatase inhibitor cocktail (e.g., Sodium Fluoride, Sodium Orthovanadate).[11] |
| Poor Antibody Performance | Use a phospho-specific antibody that has been validated for Western Blotting. Check the datasheet for recommended conditions and positive controls.[7] | Run a positive control, such as cells treated with a known activator of the MAPK pathway (e.g., PMA or EGF), to confirm the antibody is working.[7] |
| Incorrect Buffer Composition | Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background.[8][10] Do not use PBS-based buffers for antibody dilutions, as the phosphate can interfere with phospho-antibody binding.[7][8] | Use 5% BSA in Tris-Buffered Saline with Tween-20 (TBST) for blocking and antibody dilutions.[8] |
| Low Protein Load | Phosphorylated proteins can be low in abundance.[7] Ensure you are loading a sufficient amount of total protein. | Load at least 20-30 µg of total protein per lane.[9] For low-abundance targets, you may need to load up to 100 µg or perform an immunoprecipitation.[7][9] |
Q3: The IC50 value for this compound varies significantly. What should I check?
Significant variability in IC50 values is a common challenge in drug discovery and can be influenced by a multitude of factors, ranging from the biological state of the cells to the technical execution of the assay.[4][12][13][14] Studies have shown that IC50 values for the same compound and cell line can vary widely between different labs and even within the same lab over time.[12][15]
Troubleshooting Summary: Variable IC50 Values
| Potential Cause | Recommended Solution | Quantitative Check |
| Cell Line Integrity | Perform regular cell line authentication (e.g., STR profiling) to ensure the line has not been misidentified or cross-contaminated. | Confirm identity against a reference database (e.g., ATCC). |
| Cell Density | The initial cell seeding density can alter the drug response.[13] Higher density can sometimes lead to increased resistance.[13] | Strictly adhere to the seeding density established in your protocol. Monitor confluency at the time of treatment. |
| Serum Concentration | Components in FBS can bind to small molecules, reducing their effective concentration.[14] | Maintain a consistent percentage of FBS in your culture medium for all IC50 experiments. |
| DMSO Concentration | Ensure the final concentration of the DMSO vehicle is consistent across all wells and is non-toxic to the cells. | Keep final DMSO concentration ≤0.5%. Run a "vehicle-only" control to assess toxicity. |
| Curve Fitting | Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50. | Ensure the R² value of the curve fit is >0.95. |
Q4: I'm observing off-target effects or unexpected toxicity at lower this compound concentrations. What could be the reason?
While this compound is designed to be a selective MEK1/2 inhibitor, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations.[16][17][18][19][20] These effects can lead to misinterpretation of experimental results.[20]
Troubleshooting Summary: Off-Target Effects
| Potential Cause | Recommended Solution | Actionable Step |
| Compound Specificity | All kinase inhibitors have a selectivity profile. This compound may inhibit other kinases at higher concentrations.[20] | Review the manufacturer's kinase selectivity panel data. If unavailable, consider running a screen. |
| Paradoxical Pathway Activation | In some genetic contexts (e.g., BRAF wild-type cells with upstream mutations like NRAS), MEK inhibitors can paradoxically activate the MAPK pathway.[19] | Characterize the mutation status (BRAF, RAS) of your cell line. This is a known phenomenon for RAF/MEK inhibitors.[19] |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to minor off-target activities of the compound. | Test this compound in a panel of cell lines with different genetic backgrounds to identify sensitive vs. resistant models. |
| Rescue Experiments | To confirm that the observed phenotype is due to on-target MEK inhibition, perform a rescue experiment. | Transfect cells with a constitutively active form of ERK to see if it reverses the effects of this compound. |
Visualizations
This compound Mechanism of Action
References
- 1. scilit.com [scilit.com]
- 2. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: C215 Off-Target Effects in Mammalian Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of the MmpL3 inhibitor, C215, in mammalian cells. While this compound is primarily characterized as an anti-tubercular agent with limited non-specific toxicity to mammalian cells, a thorough evaluation of its off-target profile is crucial for the accurate interpretation of experimental results and for any potential therapeutic development.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and characterize potential off-target interactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target.[2] For this compound, which targets the bacterial protein MmpL3, any interaction with mammalian proteins would be considered an off-target effect. These interactions are a significant concern because they can lead to unexpected cellular phenotypes, toxicity, or misleading experimental outcomes, complicating the interpretation of the compound's activity.[2]
Q2: this compound is reported to have "limited non-specific toxicity" in mammalian cells. Does this mean it has no off-target effects?
A2: Not necessarily. "Limited non-specific toxicity" suggests that the compound does not cause widespread cell death at effective concentrations against its primary target. However, it does not rule out more subtle off-target interactions that may not lead to immediate cytotoxicity but could still influence specific signaling pathways or cellular processes. Therefore, a direct assessment of off-target binding is still recommended for a comprehensive understanding of this compound's cellular effects.
Q3: How can I predict potential off-target effects of this compound before starting wet-lab experiments?
A3: Several computational, in silico, approaches can be used to predict potential off-target interactions.[1][3][4] These methods often utilize the chemical structure of the compound to screen against databases of known protein structures or binding pockets. Tools based on 2D chemical similarity, 3D shape matching, and machine learning algorithms can provide a list of potential off-target candidates.[1][3] This can help prioritize experimental validation.
Q4: What are the key experimental approaches to identify off-target effects of this compound in mammalian cells?
A4: A multi-pronged experimental approach is recommended. Key methods include:
-
Kinome Profiling: This screens this compound against a large panel of kinases to determine its selectivity, as kinases are common off-targets for small molecules.[2]
-
Proteome-wide Profiling: Techniques like affinity chromatography coupled with mass spectrometry can identify a broader range of protein binding partners.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.[2]
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known consequences of inhibiting its potential off-targets can provide functional clues.[2]
-
Western Blotting: This can be used to examine the phosphorylation status of key proteins in signaling pathways that are commonly affected by off-target kinase inhibition.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of this compound's off-target effects.
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
-
Possible Cause: Off-target effects, compound instability, or issues with experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Prepare fresh solutions and protect them from light and repeated freeze-thaw cycles.
-
Perform Dose-Response Analysis: A significant difference between the effective concentration for the observed phenotype and the reported IC90 against M. tuberculosis may suggest an off-target effect.[1]
-
Use Orthogonal Approaches: Confirm the phenotype using a structurally different MmpL3 inhibitor (if available) or by genetic knockdown/knockout of potential off-targets.
-
Conduct Control Experiments: Include vehicle-only (e.g., DMSO) controls to rule out solvent effects.
-
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High levels of cytotoxicity observed at concentrations intended for MmpL3 inhibition.
-
Possible Cause: Off-target toxicity, compound precipitation, or solvent toxicity.
-
Troubleshooting Steps:
-
Check Compound Solubility: Ensure this compound is fully dissolved in your cell culture media. Precipitated compound can cause non-specific effects.
-
Titrate Solvent Concentration: Run a vehicle-only control with varying concentrations of the solvent (e.g., DMSO) to determine its toxic threshold for your cell line.
-
Perform a Cytotoxicity Assay: Determine the cytotoxic concentration 50 (CC50) of this compound in your mammalian cell line and compare it to the effective concentration against M. tuberculosis. A narrow therapeutic window may indicate off-target toxicity.
-
Investigate Apoptosis/Necrosis Markers: Use assays like Annexin V/PI staining to determine the mode of cell death, which can provide clues about the affected pathways.
-
Quantitative Data Presentation
Since specific off-target interaction data for this compound in mammalian cells is not widely available, the following table provides an example of how to present kinase selectivity data obtained from a kinome profiling screen. Researchers are encouraged to generate such data for this compound to populate a similar table.
Table 1: Example Kinase Selectivity Profile of a Hypothetical Compound (Compound X)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family | Notes |
| Primary Target | 98% | 15 | N/A | Intended Target |
| Kinase A | 85% | 150 | Tyrosine Kinase | Potential strong off-target |
| Kinase B | 60% | 800 | Serine/Threonine Kinase | Moderate off-target interaction |
| Kinase C | 25% | >10,000 | Tyrosine Kinase | Weak to no interaction |
| Kinase D | 92% | 50 | Serine/Threonine Kinase | Potent off-target, further investigation needed |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via Competition Binding Assay (e.g., KINOMEscan®)
Objective: To determine the binding affinity of this compound against a large panel of human kinases.
Methodology: This protocol is based on the principles of competition binding assays.[6][7][8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration suitable for the assay (e.g., 100x the desired final screening concentration).
-
Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged recombinant kinases.[7]
-
Competition Assay:
-
Quantification:
-
Data Analysis: The results are typically expressed as a percentage of the control (% Control), where a lower percentage indicates a stronger binding interaction.[7] Dissociation constants (Kd) can be determined by running the assay with a range of this compound concentrations.
Caption: Workflow for kinome profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with potential intracellular targets in intact mammalian cells.
Methodology: This protocol is adapted from established CETSA procedures.[2][9][10]
-
Cell Culture and Treatment:
-
Culture mammalian cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) to allow for compound uptake.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the potential target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis: A shift in the melting curve of the protein to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in common signaling pathways.
Methodology: This is a standard Western blotting protocol.[5]
-
Cell Treatment and Lysis:
-
Plate and treat cells with this compound at various concentrations and time points. Include appropriate positive and negative controls.
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a protein of interest (e.g., p-Akt, p-ERK).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels (by stripping and re-probing the membrane with an antibody against the total protein) and a loading control (e.g., GAPDH).
-
Signaling Pathways Potentially Affected by Off-Target Kinase Inhibition
The following diagrams illustrate key signaling pathways that are frequently modulated by off-target effects of small molecule inhibitors. Researchers should consider investigating the components of these pathways when unexpected phenotypes are observed with this compound.
Caption: The PI3K/Akt/mTOR signaling pathway.[3][4][11][12][13]
Caption: The MAPK/ERK signaling pathway.[14][15][16][17][18]
Caption: The JNK signaling pathway.[1][19][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. researchgate.net [researchgate.net]
- 18. File:MAPKpathway diagram.svg - Wikimedia Commons [commons.wikimedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. paulogentil.com [paulogentil.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing C215 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of C215 for cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of mycolic acid precursors in Mycobacterium tuberculosis.[1] Its primary role is in anti-infective research against tuberculosis.[1] While it has demonstrated limited non-specific toxicity to mammalian cells, it is essential to determine the optimal concentration for your specific cell line and experimental goals to minimize off-target effects.[1]
Q2: What is the recommended starting concentration range for this compound in mammalian cell culture?
The half-maximal inhibitory concentration (IC90) of this compound against M. tuberculosis is 16 μM.[1] For initial experiments in mammalian cells, it is advisable to test a broad range of concentrations centered around this value. A typical starting range could be from 0.1 µM to 100 µM.[2][3] The optimal concentration will be highly dependent on the cell line and the specific biological question being investigated. A dose-response experiment is crucial to determine the effective and non-toxic concentration for your experimental setup.[2][4]
Q3: How should I prepare and store a this compound stock solution?
For preparing a stock solution, dissolve this compound in a high-purity solvent such as DMSO.[5] For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line, which is typically less than 0.1-0.5%.[2] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Primary Target | MmpL3 | [1] |
| Primary Organism | Mycobacterium tuberculosis | [1] |
| IC90 vs. M. tuberculosis | 16 μM | [1] |
| Reported Toxicity | Limited non-specific toxicity against mammalian cells | [1] |
Table 2: Example Data Log for Dose-Response Experiment
| This compound Concentration (µM) | Cell Viability (%) | Biological Effect (user-defined metric) |
| 0 (Vehicle Control) | 100 | Baseline |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to determine the concentration range of this compound that is toxic to a specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[2] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).[3] b. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).[3]
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent to each well.[5] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] d. Mix thoroughly to ensure complete solubilization.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Protocol 2: Performing a Dose-Response Experiment to Determine the Optimal Concentration of this compound
This protocol helps to identify the lowest concentration of this compound that produces the desired biological effect without significant cytotoxicity.
Procedure:
-
Follow the Cell Seeding and This compound Treatment steps from Protocol 1. The concentration range should be based on the results of your cytotoxicity assay, focusing on concentrations below the CC50.
-
After the incubation period, assess your desired biological endpoint. This could be, for example, inhibition of a specific signaling pathway, reduction in cytokine production, or another measurable cellular response.
-
In parallel, perform a cell viability assay (as described in Protocol 1) on a duplicate plate to monitor cytotoxicity at each concentration.
-
Plot the magnitude of the biological effect and cell viability against the this compound concentration. The optimal concentration will be the one that gives a significant biological effect with minimal impact on cell viability.
Troubleshooting Guide
Q: High levels of cell death are observed even at low this compound concentrations. What should I do?
A:
-
Verify this compound Concentration: Double-check your stock solution concentration and dilution calculations.
-
Reduce Incubation Time: Your cells may be sensitive to prolonged exposure. Perform a time-course experiment to determine the minimum time required to achieve the desired effect.[2]
-
Check Solvent Toxicity: Ensure the final DMSO concentration is not exceeding the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control at the highest concentration used.[2]
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound or its off-target effects. Consider using a less sensitive cell line if it is appropriate for your research question.[6]
Q: I am not observing the expected biological effect of this compound. What are the possible reasons?
A:
-
Inhibitor Potency: The expected effect may not be relevant to mammalian cells, as this compound's primary target is in M. tuberculosis. The observed phenotype in mammalian cells may be due to off-target effects.[6]
-
Inhibitor Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[2]
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response. Try increasing the concentration (while monitoring cytotoxicity) and/or performing a time-course experiment.
-
Assay Sensitivity: The assay you are using to measure the biological effect may not be sensitive enough. Consider using a more sensitive detection method.[6]
Q: There is high variability between my experimental replicates. How can I improve consistency?
A:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the wells for even cell distribution.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile PBS or medium.[5]
-
Inaccurate Pipetting: Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Contamination: Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination, as this can significantly impact experimental results.
Mandatory Visualizations
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
Caption: Simplified Mechanism of Action of this compound.
References
overcoming C215 degradation during storage
Welcome to the technical support center for C215. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of potency in my this compound sample. What are the possible causes?
A loss of potency is often linked to the degradation of the this compound molecule. The most common causes of degradation are exposure to adverse environmental conditions such as improper temperature, light, and humidity.[1] Chemical processes like hydrolysis, oxidation, and photolysis can alter the structure of this compound, leading to inactive byproducts.[2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions. Long-term storage is recommended at 2-8°C, protected from light.[4] For shorter periods, such as during experimental use, it is crucial to minimize exposure to ambient light and elevated temperatures.
Q3: How can I detect and quantify the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for detecting and quantifying this compound and its degradation products.[2][5][6] A stability-indicating HPLC method can separate the intact this compound from any impurities or degradants, allowing for accurate measurement of its purity and concentration.[7]
Q4: My this compound solution appears discolored. What could be the reason?
Discoloration can be a visual indicator of this compound degradation. This may be due to the formation of colored degradation products resulting from processes like oxidation or photolysis. It is advisable to discard any discolored solutions and prepare a fresh batch from a properly stored stock.
Q5: Can the excipients in my formulation affect the stability of this compound?
Yes, excipients can interact with the active pharmaceutical ingredient (API) and impact its stability.[2] It is essential to conduct compatibility studies with all excipients in your formulation to ensure they do not accelerate the degradation of this compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram that are not present in the reference standard.
-
A decrease in the area of the main this compound peak.
Possible Causes:
-
Degradation: this compound may have degraded due to improper storage or handling.
-
Contamination: The sample may be contaminated with other substances.
-
Solvent Effects: The solvent used to dissolve this compound may be causing degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock has been stored at the recommended temperature and protected from light.
-
Analyze a Fresh Sample: Prepare a new solution from a fresh, unopened vial of this compound to rule out degradation of the working solution.
-
Conduct Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light).[2][7] This can help in confirming if the unexpected peaks correspond to degradants.
-
Check for Contamination: Ensure all glassware is clean and that the solvents used are of high purity.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in experimental results between different batches of this compound.
-
A gradual decrease in the efficacy of this compound over time.
Possible Causes:
-
Degradation of this compound Stock: The stock solution of this compound may be degrading over time.
-
Instability in Assay Medium: this compound might be unstable in the specific buffer or cell culture medium used for the assay.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions of this compound for your experiments.
-
Assess Stability in Assay Medium: Incubate this compound in the assay medium for the duration of the experiment and analyze its stability by HPLC.
-
Use a Control Compound: Include a stable control compound in your assays to ensure that the variability is not due to the assay itself.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Humidity | Light Exposure | Duration |
| Long-Term | 2°C - 8°C | < 60% RH | Protect from light | Up to 24 months |
| Intermediate | 25°C ± 2°C | 60% RH ± 5% RH | Protect from light | Up to 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | Protect from light | Up to 3 months |
Table 2: Common Degradation Pathways and Stress Conditions
| Degradation Pathway | Stress Condition | Typical Reagents |
| Hydrolysis | Acidic and Basic pH | 0.1 M HCl, 0.1 M NaOH |
| Oxidation | Oxidizing agent | 3% H₂O₂ |
| Photolysis | UV and Visible Light | Exposure to light source |
| Thermal | Elevated Temperature | 60°C |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare samples from forced degradation studies (acid, base, oxidation, heat, light).
-
Inject the standard and stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks and the resolution between this compound and these new peaks.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 7 days.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for 24 hours.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: C215 Synthesis and Scale-Up
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis and scale-up of the small molecule C215.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the initial laboratory synthesis of this compound?
During the initial synthesis of this compound, researchers commonly face challenges such as low reaction yields, the formation of complex impurity profiles, and difficulties in achieving the desired stereochemistry.[1] The presence of moisture and other protic impurities can significantly impact reactions involving organometallic reagents, a key step in some synthetic routes.[1]
Q2: How can the yield of the this compound synthesis be improved?
Optimizing reaction conditions is critical for improving yield.[2][3] This can involve screening various catalysts, solvents, and temperature profiles.[1] A Design of Experiments (DoE) approach can be systematically employed to identify the optimal combination of reaction parameters.[4] Additionally, ensuring all glassware is rigorously dried and performing reactions under an inert atmosphere can prevent side reactions and improve overall yield.[1]
Q3: What are the key considerations when scaling up the synthesis of this compound from the lab to a pilot plant?
Scaling up the synthesis of this compound introduces several challenges, including:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale.
-
Mass Transfer: Ensuring efficient mixing of reactants in large vessels is crucial for consistent reaction outcomes.
-
Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with large-scale chemical reactions.[5]
-
Impurity Profile: The impurity profile may change upon scale-up due to differences in reaction conditions.[6]
Continuous flow chemistry is an alternative to traditional batch processing that can mitigate some of these scale-up challenges by offering better control over reaction parameters.[7][8]
Q4: How can impurities be effectively controlled during the this compound manufacturing process?
Controlling impurities requires a multi-faceted approach. Understanding the reaction mechanism can help predict and avoid the formation of side products.[9] Developing robust analytical methods is essential for monitoring the reaction and quantifying impurities.[10] Implementing purification techniques such as crystallization or chromatography at critical stages of the synthesis is also necessary to ensure the final active pharmaceutical ingredient (API) meets the required purity specifications.
Q5: What are the regulatory expectations for the chemistry, manufacturing, and controls (CMC) of this compound?
Regulatory agencies like the FDA require a comprehensive CMC data package for any new drug candidate.[11] This includes detailed information on the synthetic route, characterization of all starting materials and intermediates, and a thorough analysis of the final API's purity, potency, and stability.[12] As the drug progresses through clinical trials, the level of detail and control required for the CMC section of the regulatory submission increases significantly.[10]
Troubleshooting Guides
Synthesis Stage
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents or catalysts- Incorrect reaction temperature- Presence of atmospheric moisture/oxygen | - Use freshly opened or purified reagents and catalysts.- Optimize the reaction temperature through small-scale trials.- Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of significant side products | - Reaction temperature is too high- Incorrect stoichiometry of reactants- Non-selective reagents | - Lower the reaction temperature or use a more controlled heating method.- Carefully control the addition rate and molar equivalents of all reactants.- Explore the use of more selective reagents or protective group chemistry. |
| Difficulty in product isolation/purification | - Product is an oil or amorphous solid- Co-elution of impurities during chromatography- Product degradation during workup | - Attempt to form a crystalline salt of the product.- Optimize the chromatographic conditions (e.g., solvent system, stationary phase).- Perform the workup at a lower temperature and avoid prolonged exposure to acidic or basic conditions. |
Scale-Up Stage
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Batch-to-batch inconsistency | - Inadequate process control- Variation in raw material quality | - Implement in-process controls (IPCs) to monitor key reaction parameters.- Establish robust specifications for all starting materials and intermediates. |
| Poor mixing in large reactors | - Inefficient agitator design- High viscosity of the reaction mixture | - Consult with a chemical engineer to optimize the reactor's mixing parameters.- Investigate the use of a different solvent to reduce viscosity. |
| Safety concerns (e.g., thermal runaway) | - Highly exothermic reaction- Unstable intermediates | - Perform a thorough process safety assessment (e.g., reaction calorimetry).- Consider transitioning the problematic step to a continuous flow process for better temperature control.[7] |
Experimental Protocols & Visualizations
Protocol: Reaction Condition Screening
-
Define Objective: Identify the key response to be optimized (e.g., yield, purity).
-
Identify Variables: List all potential reaction parameters that could influence the outcome (e.g., temperature, concentration, catalyst loading).[3]
-
One-Factor-at-a-Time (OFAT) Screening: Initially vary one parameter while keeping others constant to identify those with the most significant impact.[13]
-
Design of Experiments (DoE): For the most influential parameters, use a statistical approach like a factorial or response surface design to efficiently explore the experimental space and identify optimal conditions.[4]
-
Data Analysis: Analyze the results to build a model that predicts the outcome based on the reaction parameters.
-
Confirmation: Run the reaction under the predicted optimal conditions to validate the model.
Caption: this compound Development Workflow
The diagram above illustrates the typical workflow for the development of this compound, from initial laboratory-scale synthesis to commercial manufacturing.
Caption: Root Causes of Synthesis Issues
This diagram shows the logical relationship between common root causes and observed problems in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 5. Innovative Solutions: Overcoming Chemical Synthesis Hurdles in the Global CDMO Landscape - Aragen Life Sciences [aragen.com]
- 6. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. youtube.com [youtube.com]
- 12. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]
- 13. chemrxiv.org [chemrxiv.org]
addressing C215 cytotoxicity at high concentrations
Welcome to the technical support center for compound C215. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of this compound observed at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By inhibiting CDK9, this compound is designed to disrupt the transcription of key anti-apoptotic proteins, such as Mcl-1, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: We are observing significant cytotoxicity with this compound at concentrations above 10 µM in our cancer cell lines, which is limiting our therapeutic window. Is this expected?
A2: Yes, dose-dependent cytotoxicity is a known characteristic of many kinase inhibitors, including those targeting essential cellular machinery like the CDK family.[1] At higher concentrations, off-target effects or exaggerated on-target effects can lead to broad cellular toxicity. This guide provides strategies to investigate and mitigate these effects.
Q3: How can we confirm that the observed cell death is due to apoptosis, the intended mechanism of action?
A3: To confirm apoptotic cell death, you can perform several assays. Early-stage apoptosis can be detected using Annexin V staining, while late-stage apoptosis is characterized by DNA fragmentation, which can be measured by a TUNEL assay.[2][3] Additionally, measuring the activity of caspases, key enzymes in the apoptotic cascade, can provide further evidence.[3]
Q4: Could the formulation or solvent be contributing to the cytotoxicity?
A4: This is a critical consideration. It is essential to run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your highest this compound dose.[4] High concentrations of some solvents can be toxic to cells. If the vehicle control shows cytotoxicity, you may need to explore alternative solvents or reduce the final solvent concentration.
Q5: What are the key differences between a cytotoxicity assay and a cell viability assay?
A5: While often used interchangeably, these assays measure different aspects of cellular health. Cell viability assays, such as those measuring metabolic activity (e.g., MTT, MTS) or ATP content, quantify the number of healthy, functioning cells. Cytotoxicity assays directly measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[5][6] Combining both types of assays can provide a more complete picture of the cellular response to this compound.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in Initial Screening
This guide will help you systematically investigate and address unexpected or high levels of cytotoxicity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Concentration | The concentration range may be too high for the specific cell line. | Perform a dose-response experiment with a wider range of this compound concentrations, including lower doses, to determine the IC50 value accurately. |
| Cell Seeding Density | Inconsistent or inappropriate cell numbers can affect results. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Use a consistent seeding protocol.[7] |
| Incubation Time | The duration of compound exposure may be too long. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that balances efficacy and toxicity.[8] |
| Assay Interference | This compound might be interfering with the assay reagents. | Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions that could lead to false-positive results.[4][7] |
| Off-Target Effects | At high concentrations, this compound may be hitting unintended targets. | Consider profiling this compound against a panel of kinases to identify potential off-target interactions. Co-treatment with inhibitors of suspected off-target pathways can also be informative. |
Guide 2: Differentiating Between Cytotoxicity and Anti-proliferative Effects
It is crucial to determine if this compound is killing cells (cytotoxicity) or simply stopping their growth (cytostatic/anti-proliferative effect).
| Experimental Question | Recommended Assay | Expected Outcome for Cytotoxicity | Expected Outcome for Anti-proliferation |
| Are the cells dying? | LDH Release Assay | Increased LDH in the supernatant.[9] | No significant increase in LDH. |
| Live/Dead Cell Staining (e.g., Calcein-AM/Propidium Iodide) | Increased number of dead (red) cells. | No significant increase in dead cells. | |
| Are the cells still metabolically active? | MTT or WST-1 Assay | Decreased formazan production.[10][11] | Decreased formazan production (due to fewer cells). |
| Is the total cell number decreasing? | Direct Cell Counting (e.g., Trypan Blue Exclusion) | Increased number of blue (dead) cells and a decrease in total cell number over time. | A plateau in cell number compared to the growing vehicle control. |
| Are cells arresting in the cell cycle? | Flow Cytometry with Propidium Iodide | Sub-G1 peak indicating apoptotic DNA fragmentation. | Accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M). |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 48 hours).[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][11]
-
Data Acquisition: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound and appropriate controls (vehicle, positive control for apoptosis) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed mechanism of action for this compound leading to apoptosis.
Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Apoptosis Assays [sigmaaldrich.com]
- 4. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. benchchem.com [benchchem.com]
- 8. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. scielo.br [scielo.br]
Technical Support Center: Refinement of C21 Delivery Methods in Animal Models
A Note on Compound Identification: The information provided herein pertains to the selective Angiotensin II Type 2 Receptor (AT2R) agonist commonly referred to as Compound 21 (C21) , also known as buloxibutid (CAS Number: 477775-14-7)[1][2][3]. It is important to distinguish this compound from other molecules that may be designated with similar names in the literature.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the delivery of the AT2R agonist C21 in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of C21 in preclinical research.
| Question | Answer |
| My C21 is not dissolving. What solvent should I use? | C21 is known to be poorly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO)[1][4]. For in vivo studies, a common approach is to first dissolve C21 in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline, corn oil, or a cyclodextrin solution[4][5]. A product data sheet suggests a solubility of ≥ 2.08 mg/mL in a 10% DMSO and 90% corn oil mixture, or in 10% DMSO and 90% (20% SBE-β-CD in saline)[4]. Always prepare fresh solutions and do not store aqueous solutions for more than a day. |
| I'm observing precipitation of C21 after diluting the DMSO stock with my aqueous vehicle. How can I prevent this? | This is a common issue with poorly soluble compounds. To mitigate precipitation: - Ensure the initial DMSO stock concentration is not too high. - Add the DMSO stock to the aqueous vehicle slowly while vortexing or sonicating. - Consider using co-solvents or solubilizing agents in your final formulation. Vehicles containing polyethylene glycol (PEG), carboxymethyl cellulose (CMC), or cyclodextrins can improve the solubility and stability of hydrophobic compounds[5]. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a standard option for increasing the solubility of poorly soluble compounds for in vivo administration. |
| I am seeing signs of toxicity or irritation in my animals after injection. What could be the cause? | Toxicity or irritation can stem from the compound itself or the vehicle. - Vehicle Toxicity: High concentrations of DMSO can be toxic to animals[5]. It is recommended to keep the final DMSO concentration in the administered formulation as low as possible, ideally below 10% and preferably even lower for sensitive applications. Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself. - Compound Toxicity: While C21 is generally well-tolerated at therapeutic doses, high concentrations may lead to off-target effects or toxicity. It's crucial to perform dose-response studies to determine the optimal therapeutic window in your specific animal model and disease state. |
| The oral bioavailability of my C21 formulation is low and variable. How can I improve it? | C21 has an estimated oral bioavailability of 20-30% in rats[6]. To improve oral absorption: - Formulation Strategies: Consider using self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations, which can enhance the absorption of lipophilic drugs[7]. Nanocrystal formulations can also improve the dissolution rate and bioavailability of poorly soluble compounds[8]. - Food Effect: The presence of food, particularly high-fat diets, can sometimes enhance the absorption of lipophilic compounds. However, this can also introduce variability, so it's important to standardize feeding protocols. |
| I'm not observing the expected therapeutic effect in my animal model. What should I check? | Several factors could contribute to a lack of efficacy: - Dose and Route: Ensure you are using an appropriate dose and route of administration for your specific model. Published studies have used a range of doses from 0.03 mg/kg to 20 mg/kg depending on the route and indication[5][9][10]. - Formulation and Stability: Confirm that your C21 formulation is stable and that the compound has not precipitated out of solution before or after administration. - Pharmacokinetics: The half-life of C21 in rats is approximately 4 hours[6]. The dosing frequency should be adjusted accordingly to maintain therapeutic concentrations. For continuous exposure, consider using osmotic minipumps for subcutaneous infusion[11]. - Target Engagement: Verify the expression and accessibility of the AT2R in your target tissue and animal model. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the physicochemical properties of C21? | C21 (Buloxibutid) has the following properties: - Molecular Formula: C₂₃H₂₉N₃O₄S₂[1] - Molecular Weight: 475.6 g/mol [1][12] - CAS Number: 477775-14-7[1][12] - Appearance: A solid[1] - Solubility: Soluble in DMSO, poorly soluble in water[1][4]. |
| What are the recommended routes of administration for C21 in animal models? | C21 has been successfully administered via several routes in preclinical studies: - Intraperitoneal (IP) injection: A common route for systemic administration in rodents. Doses are typically in the range of 0.03 mg/kg[9][13]. - Oral gavage (PO): C21 is orally bioavailable[6][14]. Doses for oral administration are generally higher than for parenteral routes to account for incomplete absorption, for instance, 0.12 mg/kg/day has been used in rats[10]. - Intravenous (IV) injection: Used for achieving rapid and complete systemic exposure. An acute IV injection of 0.25 mg/kg has been used in mice[15]. - Subcutaneous (SC) infusion: Osmotic minipumps can be used for continuous delivery, which can be beneficial given the compound's relatively short half-life[11]. A dose of 100 ng/kg/min has been used in mice[11]. - Intracerebroventricular (ICV) infusion: For direct administration to the central nervous system, bypassing the blood-brain barrier[16]. |
| What are typical dosages for C21 in rats and mice? | Dosages vary depending on the animal model, route of administration, and therapeutic indication. It is always recommended to perform a dose-finding study. See the "Quantitative Data" section for a summary of reported dosages. |
| How should I prepare a C21 formulation for in vivo use? | A general procedure for preparing a formulation for parenteral injection is as follows: 1. Calculate the total amount of C21 needed for your study. 2. Prepare a stock solution of C21 in 100% DMSO. For example, a 10 mg/mL stock solution. 3. For the final formulation, slowly add the DMSO stock solution to your vehicle (e.g., saline, corn oil, or a cyclodextrin solution) while vortexing to achieve the desired final concentration of C21 and a low percentage of DMSO. 4. Visually inspect the final solution for any precipitation. If necessary, gentle warming or sonication may help, but stability should be confirmed. Always prepare fresh formulations on the day of use. |
| Are there known off-target effects of C21? | C21 is a highly selective agonist for the AT2R, with a much lower affinity for the AT1R (Ki values of 0.4 nM for AT2R and >10 µM for AT1R)[1][17]. However, as with any pharmacological agent, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective dose to minimize this risk. |
Data Presentation: Quantitative Data Summary
The following tables summarize reported dosages and pharmacokinetic parameters for C21 from various preclinical studies.
Table 1: Reported C21 Dosages in Animal Models
| Animal Model | Route of Administration | Dosage | Therapeutic Area | Reference |
| Rat (Spontaneously Hypertensive) | Intracerebroventricular (ICV) Infusion | 5, 10, or 50 ng/kg/min | Stroke | [16] |
| Rat (Spontaneously Hypertensive) | Intraperitoneal (IP) | 0.05 mg/kg | Hypertension | [1] |
| Rat | Intraperitoneal (IP) | 0.03 mg/kg | Stroke | [9] |
| Rat | Oral (in drinking water) | 0.12 mg/kg/day | Stroke in diabetic model | [18] |
| Rat | Oral Gavage | 2 or 20 mg/kg (twice daily) | Pulmonary Hypertension | [5] |
| Mouse | Intravenous (IV) | 0.25 mg/kg | Insulin Signaling | [15][19] |
| Mouse | Intraperitoneal (IP) | 0.03 mg/kg | Traumatic Brain Injury | [13] |
| Mouse (ApoE-/-) | Subcutaneous (SC) Infusion (osmotic minipump) | 100 ng/kg/min | Atherosclerosis | [11] |
Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical Poorly Soluble Small Molecule (for C21)
Disclaimer: The following table contains representative data for a generic, poorly soluble small molecule and should be used for illustrative purposes only. Actual pharmacokinetic parameters for C21 may vary and should be determined experimentally.
| Parameter | Oral Administration (Rat) | IV Administration (Rat) |
| Dose | 1 mg/kg | 0.1 mg/kg |
| Cmax (ng/mL) | 50 ± 15 | 200 ± 50 |
| Tmax (h) | 2.0 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng*h/mL) | 250 ± 70 | 100 ± 20 |
| Half-life (t½) (h) | ~4 | ~4 |
| Bioavailability (%) | ~25% | 100% |
Experimental Protocols
Protocol 1: Preparation of C21 Formulation for Intraperitoneal (IP) Injection
Materials:
-
C21 powder
-
Sterile DMSO
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of C21: Based on the desired dose (e.g., 0.03 mg/kg), the average weight of the animals, and the injection volume (e.g., 5 mL/kg), calculate the final concentration of C21 needed in the injection solution.
-
Prepare a stock solution: Weigh the required amount of C21 and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the final formulation: In a sterile tube, add the required volume of sterile 0.9% saline.
-
Dilute the stock solution: While vortexing the saline, slowly add the calculated volume of the C21/DMSO stock solution to the saline to achieve the final desired concentration. This gradual addition helps prevent precipitation.
-
Final DMSO concentration: Ensure the final concentration of DMSO in the formulation is below 10%.
-
Administer immediately: Use the freshly prepared solution for IP injection.
Protocol 2: Administration of C21 via Oral Gavage in Mice
Materials:
-
C21 formulation (prepared as described above, or in a suitable oral vehicle like corn oil)
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for mice)
-
Syringe (e.g., 1 mL)
Procedure:
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure Gavage Needle Length: Measure the distance from the corner of the mouse's mouth to the last rib to ensure the needle will reach the stomach without causing perforation.
-
Positioning: Hold the mouse in a vertical position to straighten the esophagus.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if resistance is met.
-
Compound Administration: Once the needle is in the stomach, slowly administer the C21 formulation. The typical gavage volume for a mouse is 5-10 mL/kg.
-
Withdrawal: After administration, gently and slowly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Mandatory Visualizations
AT2 Receptor Signaling Pathway
Caption: AT2 Receptor signaling cascade initiated by agonists like C21.
Experimental Workflow: C21 Formulation and In Vivo Administration
Caption: Workflow for C21 formulation and in vivo administration.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting logic for addressing poor in vivo efficacy of C21.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. AT2 Agonist C21 | CAS 477775-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. Effects of the Oral Angiotensin II Type 2 Receptor Agonist C21 in Sugen-Hypoxia Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Signaling Pathway in the Osmotic Resistance Induced by Angiotensin II AT2 Receptor Activation in Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The angiotensin type 2 receptor agonist Compound 21 elicits cerebroprotection in endothelin-1 induced ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II type 2 receptor stimulation with compound 21 improves neurological function after stroke in female rats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound 21, a selective agonist of angiotensin AT2 receptors, prevents endothelial inflammation and leukocyte adhesion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AT2 receptor agonist C21 | 477775-14-7 | CUA77514 [biosynth.com]
- 13. Compound 21, a Direct AT2R Agonist, Induces IL-10 and Inhibits Inflammation in Mice Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Central Angiotensin Type 2 Receptors by Compound 21 Improves Arterial Baroreflex Sensitivity in Rats With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute In Vivo Administration of Compound 21 Stimulates Akt and ERK1/2 Phosphorylation in Mouse Heart and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Angiotensin AT2 Receptor Stimulation Using a Novel AT2 Receptor Agonist, Compound 21, Evokes Neuroprotection in Conscious Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Delayed Administration of Angiotensin Receptor (AT2R) Agonist C21 Improves Survival and Preserves Sensorimotor Outcomes in Female Diabetic Rats Post-Stroke through Modulation of Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
C215 not showing activity in my assay what to do
Troubleshooting Guide: C215 Not Showing Activity in My Assay
This guide provides a structured approach to troubleshooting the lack of activity of compound this compound in your experiments. The troubleshooting process is divided into three main stages: checking the compound and reagents, evaluating the assay conditions, and verifying the biological system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A: this compound is a small molecule inhibitor designed to target the MEK1/2 kinases in the Ras/Raf/MEK/ERK signaling pathway.[1][2] By inhibiting MEK1/2, this compound is expected to block the phosphorylation of ERK1/2, a key downstream effector, thereby modulating cellular processes such as proliferation and survival.[2][3]
Q2: I don't see any inhibition of cell proliferation with this compound. What are the most common reasons for this?
A: The lack of activity in a cell-based assay can stem from several factors.[4][5] These include issues with the compound itself (e.g., degradation, incorrect concentration), problems with the assay setup (e.g., inappropriate cell density, insufficient incubation time), or biological factors (e.g., low target expression in your cell line, cell permeability issues).[5][6]
Q3: Could this compound be toxic to my cells, masking the inhibitory effect?
A: Yes, compound toxicity can confound assay results. It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments. A cell viability assay should be performed to determine the concentration range where this compound is not causing significant cell death.[7]
Q4: How can I confirm that this compound is engaging its target (MEK1/2) in my cells?
A: Target engagement can be assessed by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2. A western blot analysis showing a decrease in phosphorylated ERK (p-ERK) levels upon treatment with this compound would indicate successful target engagement.[8][9]
Q5: What should I do if my compound still shows no activity after following the troubleshooting guide?
A: If you have systematically addressed the points in the troubleshooting guide and this compound still shows no activity, it may be necessary to consider more fundamental issues. These could include the possibility of a resistant cell line, a flawed initial hypothesis about the compound's mechanism of action, or issues with the batch of the compound itself.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the lack of this compound activity.
Caption: Troubleshooting Decision Tree for this compound Inactivity.
Stage 1: Check Compound and Reagents
| Question | Possible Cause | Recommended Action |
| Is the this compound compound of sufficient purity and integrity? | Compound degradation due to improper storage (light, temperature, moisture). | Verify the compound's purity and integrity via analytical methods like LC-MS or NMR. Store aliquots at -20°C or -80°C, protected from light and moisture. |
| Is the stock solution concentration accurate? | Errors in weighing or dilution. Evaporation of solvent. | Prepare a fresh stock solution. Confirm the concentration using spectrophotometry if a chromophore is present. |
| Is this compound soluble in the assay medium? | Compound precipitation at the final concentration. | Visually inspect for precipitate. Determine the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or a lower concentration. |
| Are all other reagents within their expiration dates and stored correctly? | Degradation of critical assay components (e.g., media, serum, detection reagents). | Check the expiration dates of all reagents. Prepare fresh solutions and buffers. |
Stage 2: Evaluate Assay Conditions
| Question | Possible Cause | Recommended Action |
| Are the positive and negative controls behaving as expected? | Assay failure or systemic issue. | If controls fail, the entire assay is invalid. Troubleshoot the assay setup using a known active compound for the pathway.[10] |
| Is the incubation time with this compound appropriate? | Insufficient time for the compound to exert its biological effect. | Perform a time-course experiment to determine the optimal incubation period. |
| Is the cell density optimal for the assay? | Cell density too high or too low can affect the assay window and sensitivity. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Is the chosen assay readout technology appropriate? | Interference of this compound with the assay signal (e.g., autofluorescence, light absorbance).[11][12] | Run a counter-screen with this compound in the absence of cells to check for direct interference with the assay reagents or readout.[13][14] |
Stage 3: Verify the Biological System
| Question | Possible Cause | Recommended Action |
| Is this compound cytotoxic at the tested concentrations? | Compound-induced cell death is masking any specific inhibitory effect. | Perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to determine the non-toxic concentration range of this compound.[15][16] |
| Does the cell line express the target (MEK1/2)? | Low or absent expression of the target protein. | Confirm the expression of MEK1/2 in your cell line using western blot or qPCR. |
| Is this compound able to enter the cells and engage its target? | Poor cell permeability or rapid efflux of the compound.[5][6] | Perform a western blot to measure the phosphorylation of ERK1/2 (p-ERK), the downstream target of MEK1/2. A decrease in p-ERK levels upon this compound treatment indicates target engagement.[17] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blot for p-ERK1/2
This protocol is used to determine if this compound inhibits the phosphorylation of ERK1/2, indicating target engagement.[8]
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
This compound Target Pathway: Ras/Raf/MEK/ERK
Caption: The Ras/Raf/MEK/ERK signaling pathway with the inhibitory action of this compound.
General Experimental Workflow
Caption: A generalized workflow for testing the activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. biochemistry - What factors may lead to a difference in whole-cell potency compared to cell-free potency? - Biology Stack Exchange [biology.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
MmpL3 Inhibitors: A Comparative Analysis of C215, SQ109, and Other Key Compounds
A deep dive into the performance, mechanisms, and experimental data of leading inhibitors targeting the essential mycobacterial transporter MmpL3, providing a critical resource for researchers in tuberculosis drug development.
The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for novel therapeutics that act on new molecular targets. One of the most promising of these is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM), a crucial precursor for the mycolic acid layer of the mycobacterial cell wall.[1][2] Inhibition of MmpL3 disrupts this vital pathway, leading to bacterial cell death.[2][3] This guide provides a comparative analysis of prominent MmpL3 inhibitors, with a focus on C215 and the clinically advanced SQ109, supported by experimental data and detailed methodologies.
Mechanism of Action: Direct vs. Indirect Inhibition
MmpL3 inhibitors can be broadly categorized based on their proposed mechanism of action: direct binding to the MmpL3 transporter or indirect inhibition through the dissipation of the proton motive force (PMF), which is essential for the transporter's function.[4][5]
SQ109 , a 1,2-diamine derivative, is one of the most extensively studied MmpL3 inhibitors and has progressed to phase 2b-3 clinical trials.[6][7] While it is known to bind to MmpL3, research indicates it also possesses a multifaceted mechanism of action that includes the dissipation of both the pH gradient (ΔpH) and the membrane potential (Δψ), the two components of the PMF.[4][8][9] This dual action may contribute to its potent bactericidal activity.[6]
This compound , a benzimidazole derivative, is another MmpL3 inhibitor identified through whole-cell screening.[10][11] Like SQ109, it is believed to target MmpL3, and some evidence suggests that many MmpL3 inhibitors, including this compound, may bind to the same pocket within the transmembrane domain of the protein, thereby blocking the PMF pathway.[12]
Other notable MmpL3 inhibitors include adamantyl ureas (AU1235 ), 1,5-diarylpyrroles (BM212 ), indolecarboxamides (NITD-304 , NITD-349 ), and tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs ).[4][5] Several of these, including AU1235 and BM212, have also been shown to dissipate the PMF, suggesting a common, albeit potentially indirect, mechanism of MmpL3 inhibition among diverse chemical scaffolds.[4][9]
Performance Data: A Quantitative Comparison
The following table summarizes the in vitro activity and cytotoxicity of this compound, SQ109, and other selected MmpL3 inhibitors against Mycobacterium tuberculosis H37Rv and mammalian cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Chemical Class | MIC against M. tuberculosis H37Rv (µM) | CC50 against Mammalian Cells (µM) | Cell Line |
| This compound | Benzimidazole | 11.2 - 16.0 | 57.5 | BMMΦ |
| SQ109 | Ethylenediamine | 0.78 - 2.4 | 6.9 | BMMΦ |
| AU1235 | Adamantyl Urea | 0.22 - 0.48 | >100 | Not specified |
| BM212 | 1,5-Diarylpyrrole | 3.76 | >100 | Not specified |
| NITD-304 | Indolecarboxamide | 0.02 - 0.25 µg/mL | >32 | Vero |
| NITD-349 | Indolecarboxamide | 0.023 - 0.5 µg/mL | >32 | Vero |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. CC50 (50% Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of host cells. BMMΦ (Bone Marrow-Derived Macrophages).[10][11][13][14]
Signaling Pathways and Experimental Workflows
To better understand the mechanism of MmpL3 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the MmpL3-mediated TMM transport pathway and a typical experimental workflow for inhibitor characterization.
Caption: MmpL3-mediated transport of TMM and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
Unveiling C215: A Novel Benzimidazole Inhibitor Targeting Mycolic Acid Transport in Mycobacterium tuberculosis
For Immediate Release
In the ongoing battle against tuberculosis (TB), a significant advancement has been made with the identification of C215, a novel benzimidazole-based inhibitor of Mycobacterium tuberculosis (M.tb.). This comparison guide provides an in-depth analysis of this compound's anti-mycobacterial properties, its mechanism of action, and a comparative assessment against other compounds targeting the same pathway. This document is intended for researchers, scientists, and drug development professionals actively seeking new therapeutic avenues for TB.
This compound has been identified as a potent inhibitor of the essential mycobacterial membrane protein Large 3 (MmpL3), a critical transporter of mycolic acids, which are fundamental components of the unique and protective mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death, making it a prime target for novel anti-TB drug development.[1][4][5]
Comparative Efficacy of MmpL3 Inhibitors
This compound demonstrates significant activity against M. tuberculosis. For a comprehensive evaluation, its performance is compared with other known MmpL3 inhibitors.
| Compound | Chemical Class | Target | MIC90 / IC90 (μM) against M. tuberculosis | Notes |
| This compound | Benzimidazole | MmpL3 | 16 | Identified through whole-cell high-throughput screening; demonstrates efficacy against M.tb growing in macrophages.[1][6] |
| SQ109 | Ethylenediamine | MmpL3 | 0.78 | Currently in Phase II clinical trials; also exhibits a proton motive force uncoupling effect.[5][7] |
| NITD-349 | Indole-2-carboxamide | MmpL3 | 0.023 | Shows significantly higher efficacy than SQ109 in vitro.[7] |
| PIPD1 | Piperidinol | MmpL3 | 1.28 | A piperidinol-based inhibitor.[7] |
| AU1235 | Adamantyl urea | MmpL3 | - | One of the diverse small-molecule inhibitors targeting MmpL3.[8] |
| BM212 | 1,5-Diphenylpyrrole | MmpL3 | 5 | Exhibits a proton motive force uncoupling effect and is active against non-replicating M.tb.[5] |
MIC90/IC90 values are indicative of the concentration required to inhibit 90% of bacterial growth.
Mechanism of Action: Targeting Mycolic Acid Transport
This compound exerts its anti-mycobacterial effect by specifically inhibiting the MmpL3 transporter. This protein is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of M. tuberculosis.[1][4][7] The inhibition of MmpL3 leads to a dose-dependent decrease in cell wall-bound mycolic acids, compromising the structural integrity of the bacterium.[1]
Caption: this compound inhibits the MmpL3 transporter, disrupting mycolic acid transport and cell wall synthesis.
Experimental Protocols
The validation of this compound's anti-mycobacterial effect involves several key experimental procedures.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator compounds against M. tuberculosis H37Rv is typically determined using a whole-cell screening assay.
Workflow:
References
- 1. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 3. C-215|this compound [dcchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: C215 vs. Isoniazid in Tuberculosis Treatment
A Head-to-Head Look at a Novel MmpL3 Inhibitor and a Cornerstone First-Line Drug
In the ongoing battle against tuberculosis (TB), the emergence of novel drug candidates offers new hope, particularly in the face of rising drug resistance. This guide provides a comparative analysis of C215, a potent inhibitor of the Mycobacterium tuberculosis membrane protein MmpL3, and isoniazid (INH), a cornerstone first-line anti-TB drug. This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Isoniazid, a long-standing and effective anti-TB drug, functions as a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][2][3] In contrast, this compound represents a newer class of anti-tubercular agents that targets MmpL3, a crucial transporter protein responsible for exporting mycolic acid precursors across the mycobacterial inner membrane.[1][4] By inhibiting MmpL3, this compound disrupts the cell wall assembly, leading to bacterial death.[1][4] While direct comparative clinical data is not yet available, preclinical evidence suggests this compound holds promise as a potent anti-TB agent.
Data Presentation: In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and isoniazid against Mycobacterium tuberculosis H37Rv. It is important to note that the data for this compound is limited in the public domain, and direct side-by-side comparisons under identical experimental conditions are scarce.
| Parameter | This compound | Isoniazid | Reference Strain |
| Target | MmpL3 (Mycolic Acid Transporter) | InhA (Enoyl-ACP Reductase) | M. tuberculosis |
| IC90 | 16 µM | Not typically reported; MIC is the standard metric. | M. tuberculosis |
| MIC | Data not readily available in searched literature. | 0.025 - 0.05 µg/mL | M. tuberculosis H37Rv |
Note: IC90 (Inhibitory Concentration 90%) is the concentration of a drug that inhibits 90% of a biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Mechanism of Action: A Tale of Two Pathways
The divergent mechanisms of action of this compound and isoniazid are a key area of interest, particularly concerning their potential to combat drug-resistant TB strains.
Isoniazid: As a prodrug, isoniazid requires activation by the bacterial enzyme KatG.[3][4][5] The activated form then covalently adducts with NAD to inhibit InhA, an enoyl-ACP reductase essential for the elongation of fatty acids used in mycolic acid synthesis.[1][6] This disruption of the mycolic acid layer, a hallmark of the mycobacterial cell wall, leads to bactericidal effects against actively dividing bacilli.[1][3]
This compound: this compound targets MmpL3, a member of the RND (Resistance-Nodulation-cell Division) superfamily of transporters.[7] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[4] By inhibiting MmpL3, this compound effectively blocks the supply of these essential building blocks to the cell wall assembly machinery, leading to a bactericidal effect.[1]
Signaling Pathway Diagrams:
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-tubercular agents. Below are outlines of key experimental protocols relevant to the evaluation of compounds like this compound and isoniazid.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.
Workflow:
Detailed Steps:
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.[1][4]
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.[4]
-
Resazurin Addition: A solution of resazurin is added to each well.
-
Final Incubation: The plates are incubated for an additional 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[4]
Intracellular Macrophage Infection Assay
This assay assesses the ability of a compound to kill M. tuberculosis within its host cell, the macrophage.
Workflow:
Detailed Steps:
-
Cell Culture: A suitable macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages) is cultured and seeded in multi-well plates.[5][8]
-
Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the wells are washed to remove any bacteria that have not been internalized.
-
Drug Treatment: The infected cells are then treated with various concentrations of the test compound.
-
Lysis and Plating: At the end of the treatment period, the macrophages are lysed to release the intracellular bacteria.
-
CFU Enumeration: The lysate is serially diluted and plated on solid media (e.g., Middlebrook 7H11 agar) to determine the number of viable bacteria (Colony Forming Units - CFU).
In Vivo Efficacy: Murine Model of Tuberculosis
Animal models are essential for evaluating the in vivo efficacy of anti-TB drug candidates. The mouse model is the most commonly used.
Workflow:
Detailed Steps:
-
Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol inhalation or intravenous injection to establish a lung infection.[9][10]
-
Treatment: After a period to allow the infection to become established, treatment with the test compound, a positive control (e.g., isoniazid), and a vehicle control is initiated. Drugs are typically administered daily by oral gavage.
-
Monitoring: The mice are monitored for clinical signs of disease, including weight loss.
-
Bacterial Load Determination: At various time points during and after treatment, subsets of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated to quantify the bacterial load (CFU).
Conclusion and Future Directions
Isoniazid remains a critical component of first-line TB therapy, but the rise of resistance necessitates the development of new drugs with novel mechanisms of action. This compound, as an inhibitor of the essential MmpL3 transporter, represents a promising new avenue for anti-TB drug discovery. While direct, comprehensive comparative data with isoniazid is still limited, the distinct mechanism of this compound suggests it could be effective against isoniazid-resistant strains and a valuable component of future combination therapies. Further preclinical and clinical studies are required to fully elucidate the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound and to determine its ultimate role in the treatment of tuberculosis. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-tubercular candidates.
References
- 1. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 2. 2.2. Anti-tubercular screening: resazurin microplate assay (REMA) [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. 2.10. Intramacrophage Assay [bio-protocol.org]
- 9. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles for Novel Anti-Tubercular Agents
Note: Initial searches for a specific anti-tuberculosis agent designated "C215" did not yield any publicly available data. Therefore, this guide provides a comprehensive framework and illustrative examples based on well-characterized tuberculosis (TB) drugs to serve as a template for researchers and drug development professionals evaluating novel compounds. The methodologies and data presentation formats can be adapted for any new chemical entity, here referred to as "Compound X".
Introduction to Cross-Resistance in Tuberculosis
Drug resistance in Mycobacterium tuberculosis is a major obstacle to effective tuberculosis control worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new therapeutics with novel mechanisms of action.[2] A critical aspect of preclinical and clinical development of a new anti-TB drug is the assessment of its cross-resistance profile with existing first- and second-line drugs. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs.[3][4] Understanding these patterns is crucial for predicting the efficacy of a new drug in patients infected with drug-resistant strains and for designing effective combination therapies.
This guide outlines the experimental protocols and data presentation standards for cross-resistance studies, using known examples from TB drug research to illustrate these principles.
Quantitative Analysis of Cross-Resistance
A key component of evaluating a new anti-tubercular agent is to determine its activity against a panel of clinical isolates with well-defined resistance profiles to other TB drugs. The minimum inhibitory concentration (MIC) is the primary quantitative measure used in these assessments. The data should be presented in a clear and structured format to allow for easy comparison.
Table 1: Illustrative Cross-Resistance Data for a Hypothetical New Agent (Compound X) against Drug-Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | Resistance-Associated Gene(s) and Mutation(s) | Isoniazid MIC (μg/mL) | Ethionamide MIC (μg/mL) | Compound X MIC (μg/mL) |
| H37Rv (ATCC 27294) | Pan-susceptible | Wild-type | 0.05 | 0.5 | 0.1 |
| Clinical Isolate 1 | Isoniazid-resistant (High-level) | katG S315T | >5.0 | 0.5 | 0.1 |
| Clinical Isolate 2 | Isoniazid-resistant (Low-level), Ethionamide-resistant | inhA promoter C-15T | 0.8 | >10.0 | >20.0 |
| Clinical Isolate 3 | Rifampicin-resistant | rpoB S531L | 0.05 | 0.5 | 0.1 |
| Clinical Isolate 4 | Fluoroquinolone-resistant | gyrA D94G | 0.05 | 0.5 | 0.1 |
This table is a hypothetical example. The MIC values for "Compound X" would need to be determined experimentally.
Interpretation of Data: In this hypothetical example, Compound X demonstrates no cross-resistance with isoniazid-resistant strains harboring the katG S315T mutation, nor with rifampicin or fluoroquinolone-resistant strains. However, the elevated MIC against the strain with the inhA promoter mutation, which also confers resistance to ethionamide, suggests a potential for cross-resistance. This would indicate that Compound X's mechanism of action might be related to the InhA enzyme or its pathway, a finding that requires further investigation.[1][5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-resistance studies. The following outlines a standard protocol for determining the MIC of a new compound against M. tuberculosis.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
Method: Broth Microdilution Method using the BACTEC MGIT 960 system or microplate-based assays (e.g., using Resazurin Microtiter Assay - REMA).
Materials:
-
M. tuberculosis strains (pan-susceptible reference strain, e.g., H37Rv, and a panel of drug-resistant clinical isolates).
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The new chemical entity (Compound X) and other comparator drugs.
-
96-well microplates.
-
Resazurin dye (for REMA).
-
BACTEC MGIT tubes and supplements.
Procedure (Microplate-based REMA):
-
Preparation of Inoculum: M. tuberculosis strains are grown in 7H9 broth until they reach a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compound and comparator drugs are serially diluted in 7H9 broth in a 96-well plate to cover a range of concentrations.
-
Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Drug-free and bacteria-free wells are included as positive and negative controls, respectively.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: After incubation, a resazurin solution is added to each well and the plates are incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Molecular Characterization: All drug-resistant isolates should undergo molecular testing (e.g., DNA sequencing or line probe assays) to identify the specific mutations conferring resistance.[6] This is crucial for linking phenotypic resistance to specific genetic markers.
Visualizing Workflows and Relationships
Diagrams are powerful tools for illustrating complex experimental processes and biological relationships.
Caption: Experimental workflow for assessing cross-resistance of a new compound.
Caption: Known cross-resistance relationships between common TB drugs.
Conclusion
The systematic evaluation of cross-resistance is a cornerstone of anti-tuberculosis drug development. By employing standardized experimental protocols, presenting data clearly, and correlating phenotypic resistance with genotypic markers, researchers can build a comprehensive profile of a new drug candidate. This information is invaluable for predicting its clinical utility, guiding the development of effective treatment regimens for drug-resistant TB, and ultimately contributing to global efforts to combat this persistent disease.
References
- 1. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 4. researchgate.net [researchgate.net]
- 5. [Cross-resistance between isoniazid and ethionamide and its strong association with mutation C-15T in Mycobacterium tuberculosis isolates from Peru] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide | Tuberculosis (TB) | CDC [cdc.gov]
Comparative Efficacy of MmpL3 Inhibitors Against Mycobacterium tuberculosis Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of compounds targeting the essential Mycobacterium tuberculosis (Mtb) transporter, MmpL3. Due to the limited publicly available data on the specific compound C215, this guide uses the well-characterized MmpL3 inhibitor SQ109 as a primary example and includes data on other relevant anti-tubercular agents for a comprehensive comparison.
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the development of novel therapeutics with new mechanisms of action. The Mycobacterial membrane protein Large 3 (MmpL3) has been identified as a promising drug target due to its essential role in transporting trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall. This compound has been identified as an inhibitor of MmpL3. While specific efficacy data for this compound across a wide range of Mtb strains is not extensively documented in public literature, this guide provides a comparative framework using data from other MmpL3 inhibitors and standard anti-TB drugs.
Comparison of In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various anti-tubercular agents against different strains of M. tuberculosis. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism and is a key measure of in vitro efficacy.
Table 1: MIC of MmpL3 Inhibitors and Comparator Drugs against Drug-Susceptible M. tuberculosis H37Rv
| Compound | Drug Class | MIC (µg/mL) | MIC (µM) |
| SQ109 | MmpL3 Inhibitor | 0.12 - 0.78 | 0.5 - 1.56 |
| Bedaquiline | ATP Synthase Inhibitor | 0.015 - 0.12 | - |
| Isoniazid | Mycolic Acid Synthesis Inhibitor | 0.01 - 0.25 | 0.073 |
Note: MIC values can vary based on the specific experimental method used (e.g., broth microdilution, agar dilution) and the specific laboratory conditions.[1][2][3][4][5]
Table 2: MIC of MmpL3 Inhibitors and Comparator Drugs against Drug-Resistant M. tuberculosis Strains
| Compound | Strain Type | MIC (µg/mL) |
| SQ109 | MDR/Pre-XDR Clinical Isolates | MIC90: 0.25, MIC95: 0.5, MIC99: 1.0 |
| Bedaquiline | MDR Clinical Isolates | 7.69% resistance rate |
| Pre-XDR Clinical Isolates | 10.75% resistance rate | |
| XDR Clinical Isolates | 37.04% resistance rate | |
| Isoniazid | MDR Clinical Isolates | 2 - 4 (moderate resistance in 58% of isolates) |
Note: The efficacy of MmpL3 inhibitors like SQ109 against drug-resistant strains highlights their potential in treating challenging TB infections.[6][7][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the EUCAST reference method for MIC determination for M. tuberculosis complex.[9][10]
1. Preparation of Inoculum:
-
Subculture M. tuberculosis strains on Middlebrook 7H10 or 7H11 agar.
-
Prepare a bacterial suspension in sterile saline with glass beads to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a final inoculum of approximately 10^5 CFU/mL.[9]
2. Preparation of Microtiter Plates:
-
Use sterile 96-well U-shaped polystyrene microtiter plates.[9]
-
Prepare two-fold serial dilutions of the test compounds (e.g., this compound, SQ109) and comparator drugs in the supplemented Middlebrook 7H9 broth. The concentration range should bracket the expected MIC.
-
Add 100 µL of the appropriate drug dilution to each well.
-
Include a drug-free well as a growth control and a well with only broth as a sterility control.
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.
-
Seal the plates in a gas-permeable bag and incubate at 37°C.
4. Reading and Interpretation of Results:
-
Read the plates visually using an inverted mirror when growth is apparent in the 1:100 diluted growth control well (typically between 7 to 21 days).[9]
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Visualizations
Signaling Pathway: MmpL3 Inhibition
Caption: Mechanism of MmpL3 Inhibition in M. tuberculosis.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC Determination by Broth Microdilution.
References
- 1. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Unraveling the Cytotoxicity Profile of C215: A Comparative Analysis
A comprehensive evaluation of the cytotoxic effects of the novel compound C215 is crucial for its progression in the drug development pipeline. This guide provides a comparative analysis of this compound's cytotoxicity against established alternatives, supported by experimental data. Detailed methodologies for the key experiments are presented to ensure reproducibility and facilitate further investigation by researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
To contextualize the cytotoxic potential of this compound, a head-to-head comparison with known therapeutic agents is essential. The following table summarizes the quantitative data from in vitro cytotoxicity assays, offering a clear overview of the relative potency and selectivity of each compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative A | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative C | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Due to the absence of publicly available information on a compound specifically designated as "this compound," this table serves as a template. Populating this table with experimental data is the first critical step in validating its cytotoxicity profile.
Experimental Protocols
The following protocols describe standard methodologies for assessing the cytotoxicity of investigational compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control group.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing Experimental and Logical Workflows
Diagrams are indispensable tools for illustrating complex processes. The following visualizations, created using the DOT language, outline a typical experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated for this compound.
Caption: A streamlined workflow for in vitro cytotoxicity testing.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Further research and generation of empirical data for "this compound" are imperative to validate its cytotoxic profile and ascertain its therapeutic potential. The frameworks provided in this guide offer a robust starting point for these critical investigations.
Comparative Analysis of Mycobacterial ATP Synthase Inhibitors: Bedaquiline vs. C215
Disclaimer: Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated "C215" with activity against Mycobacterium tuberculosis or as an ATP synthase inhibitor. Therefore, this guide will provide a detailed analysis of the mechanism of action of bedaquiline, a key drug in the treatment of multidrug-resistant tuberculosis, and will serve as a template for comparison should information on this compound become available.
Bedaquiline: A Potent Inhibitor of Mycobacterial Energy Metabolism
Bedaquiline (trade name Sirturo) is a diarylquinoline antibiotic that represents a significant advancement in the fight against tuberculosis.[1][2][3] Its unique mechanism of action targets the energy production machinery of Mycobacterium tuberculosis, leading to bactericidal activity against both replicating and dormant bacilli.[1][4]
Mechanism of Action
Bedaquiline's primary target is the F1Fo-ATP synthase, a crucial enzyme responsible for generating adenosine triphosphate (ATP), the main energy currency of the cell.[1][2][3] By inhibiting this enzyme, bedaquiline effectively shuts down the bacterium's energy supply.[1][4]
The inhibition of ATP synthase by bedaquiline is multifaceted and involves direct binding to two distinct components of the enzyme's Fo domain:
-
The c-ring: Bedaquiline binds to the oligomeric c-ring of the ATP synthase. This binding action stalls the rotation of the c-ring, which is essential for the translocation of protons that drives ATP synthesis.[1]
-
The ε-subunit: A second direct mechanism involves bedaquiline binding to the ε-subunit of the ATP synthase. This interaction is thought to disrupt the coupling between the c-ring's rotation and the catalytic activity of the F1 domain, further inhibiting ATP production.[1]
At higher concentrations, bedaquiline can also act as an uncoupler, dissipating the proton motive force across the mycobacterial membrane.[1][5] This uncoupling effect further disrupts cellular energy homeostasis.[5] The depletion of ATP has downstream consequences, affecting various ATP-dependent cellular processes, including nitrogen metabolism.[1]
dot
Caption: Bedaquiline inhibits the F1Fo-ATP synthase in the mycobacterial inner membrane.
Quantitative Data: Bedaquiline Activity
The following table summarizes key quantitative data related to the in vitro activity of bedaquiline against Mycobacterium tuberculosis.
| Parameter | Value | Species/Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.03 - 0.12 µg/mL | M. tuberculosis H37Rv | [4] |
| MIC50 | 0.03 µg/mL | M. tuberculosis | [4] |
| MIC90 | 0.06 µg/mL | M. tuberculosis | [4] |
| ATP Synthase Inhibition (IC50) | 20 - 25 nM | M. phlei | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of bedaquiline against M. tuberculosis is typically determined using the broth microdilution method.
Workflow for Broth Microdilution MIC Assay:
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Drug Preparation: A stock solution of bedaquiline is serially diluted in Middlebrook 7H9 broth, typically in a 96-well microplate format.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells (no drug) are also included.
-
Incubation: The microplates are incubated at 37°C for 7-14 days.
-
Result Interpretation: The MIC is determined as the lowest concentration of bedaquiline that completely inhibits visible growth of the bacteria.
ATP Synthase Inhibition Assay
The inhibitory activity of bedaquiline on ATP synthase can be measured using inverted membrane vesicles (IMVs) from a suitable mycobacterial species, such as Mycobacterium phlei or Mycobacterium smegmatis.[6]
Workflow for ATP Synthase Inhibition Assay:
dot
Caption: Workflow for the ATP synthase inhibition assay.
Protocol:
-
Preparation of Inverted Membrane Vesicles (IMVs): Mycobacterial cells are lysed, and the cell membrane fragments are isolated and allowed to re-form into IMVs, where the ATP synthase is oriented with its catalytic F1 domain facing the exterior.
-
Assay Reaction: The IMVs are incubated with different concentrations of bedaquiline.
-
Initiation of ATP Synthesis: The reaction is initiated by adding a respiratory substrate (e.g., succinate) to generate a proton motive force, along with ADP and inorganic phosphate (Pi).
-
Measurement of ATP Production: The amount of ATP produced is quantified using a luciferin/luciferase-based assay, which generates a light signal proportional to the ATP concentration.
-
Data Analysis: The percentage of inhibition is calculated for each bedaquiline concentration, and the IC50 value is determined from the dose-response curve.[6]
Measurement of Cellular Respiration
The effect of bedaquiline on the oxygen consumption rate (OCR) of mycobacteria can be measured using techniques like Seahorse XF analysis or by using an oxygen electrode.
Protocol Outline:
-
Cell Preparation: M. tuberculosis cultures are grown to mid-log phase and then washed and resuspended in an appropriate assay medium.
-
Assay Setup: The bacterial suspension is added to the wells of a Seahorse XF plate or to the chamber of an oxygen electrode.
-
Baseline Measurement: The basal OCR is measured before the addition of any compounds.
-
Compound Injection: Bedaquiline is injected into the wells/chamber at the desired concentration.
-
OCR Measurement: The OCR is monitored over time to determine the effect of bedaquiline. Studies have shown that bedaquiline can cause an initial increase in oxygen consumption, consistent with an uncoupling effect.[5]
Conclusion
Bedaquiline's potent and specific inhibition of the mycobacterial ATP synthase has made it an invaluable tool in the treatment of multidrug-resistant tuberculosis. Its complex mechanism, involving multiple binding sites on the enzyme, underscores the intricate molecular interactions that can be exploited for antibiotic development. The experimental protocols outlined above provide a framework for the continued investigation of bedaquiline and the search for new compounds, such as the yet-to-be-characterized this compound, that target mycobacterial energy metabolism. Further research is crucial to understand and overcome resistance mechanisms and to develop the next generation of anti-tuberculosis agents.
References
- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bedaquiline - Wikipedia [en.wikipedia.org]
- 3. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of C215 and Other Anti-Tuberculosis Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging anti-tuberculosis drug candidate C215, a novel MmpL3 inhibitor, against the more clinically advanced MmpL3 inhibitor SQ109 and the standard first-line anti-tuberculosis treatment regimen. This review is intended to support researchers, scientists, and drug development professionals in understanding the current landscape of tuberculosis drug research and development.
Executive Summary
Tuberculosis (TB) remains a significant global health challenge, necessitating the development of new and more effective treatments. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising target for novel anti-TB drugs due to its essential role in the transport of mycolic acid precursors, which are vital for the integrity of the mycobacterial cell wall. This guide focuses on this compound, a benzimidazole-based MmpL3 inhibitor, and provides a comparative assessment against SQ109, another MmpL3 inhibitor that has progressed to clinical trials, and the standard-of-care drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. While preclinical data for this compound is limited in the public domain, this guide synthesizes the available information and draws comparisons based on the known mechanisms of action and data from analogous compounds.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for both this compound and SQ109 is the inhibition of the MmpL3 transporter. This disruption of the mycolic acid transport pathway compromises the structural integrity of the mycobacterial cell wall, leading to bacterial cell death. Some MmpL3 inhibitors, including SQ109 and potentially this compound, have also been shown to have a secondary mechanism of action by dissipating the proton motive force (PMF) across the bacterial membrane.
In contrast, the standard first-line anti-TB drugs each have distinct mechanisms of action:
-
Isoniazid: A prodrug activated by the mycobacterial enzyme KatG. It primarily inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase, InhA.
-
Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.
-
Pyrazinamide: Another prodrug that is converted to its active form, pyrazinoic acid, in acidic environments. Its exact mechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energy production.
-
Ethambutol: Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.
Preclinical and Clinical Data Comparison
A direct quantitative comparison of this compound with SQ109 and standard treatments is challenging due to the limited availability of public data on this compound. However, the following tables summarize the available information to provide a comparative perspective.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Compound | Target | MIC Range (μg/mL) | Bactericidal/Bacteriostatic |
| This compound | MmpL3 | Data not publicly available | Data not publicly available |
| SQ109 | MmpL3 | 0.12 - 0.78[1] | Bactericidal[1][2] |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 0.02 - 0.2 | Bactericidal |
| Rifampicin | RNA Polymerase | 0.05 - 0.2 | Bactericidal |
| Pyrazinamide | Multiple (disputed) | pH dependent (active at acidic pH) | Bactericidal |
| Ethambutol | Arabinosyl Transferase | 0.5 - 2.0 | Bacteriostatic[2] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosage | Efficacy |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| SQ109 | Mouse | 10 mg/kg | Better activity than Ethambutol at 100 mg/kg[3] |
| Mouse | 25 mg/kg | Improvement over 10 mg/kg dose in the spleen[3] | |
| Isoniazid | Mouse | 25 mg/kg | Standard comparator |
| Rifampicin | Mouse | 10 mg/kg | Standard comparator |
| Ethambutol | Mouse | 100 mg/kg | Standard comparator |
Table 3: Clinical Trial Data for SQ109
| Phase | Key Findings |
| Phase I | Safe and well-tolerated up to 300 mg daily for 14 days[4]. |
| Phase IIa | No serious adverse events observed in a 14-day early bactericidal activity study[4]. |
| Phase IIb/III (MDR-TB) | Statistically significant improvement in clearance of lung bacteria when added to a standard regimen. Sputum culture conversion rate of 80% in the SQ109 group versus 61% in the placebo group after 6 months[2]. Median time to bacillary excretion cessation was 56 days in the SQ109 group versus 84 days in the placebo group[5]. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of research findings. Below are summaries of standard methodologies used in the preclinical evaluation of anti-tuberculosis drug candidates.
Minimum Inhibitory Concentration (MIC) Determination
Resazurin Microtiter Assay (REMA): This colorimetric assay is a common method for determining the MIC of compounds against M. tuberculosis.
-
Preparation of M. tuberculosis Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using 7H9 broth.
-
Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10^4 CFU/mL.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Resazurin Addition: A resazurin solution is added to each well.
-
Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
In Vivo Efficacy Testing in a Murine Model
The mouse model is a standard for evaluating the in vivo efficacy of anti-tuberculosis drugs.
-
Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol to establish a lung infection.
-
Treatment: After a set period to allow the infection to establish, mice are treated with the experimental drug or a control (e.g., standard of care drugs or placebo) via oral gavage or other appropriate routes.
-
Evaluation: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized.
-
Bacterial Load Quantification: The number of viable bacteria in the organ homogenates is determined by plating serial dilutions on Middlebrook 7H11 agar and counting the colony-forming units (CFUs) after incubation. A reduction in CFU count compared to the control group indicates drug efficacy.
Visualizing the Landscape of TB Drug Action
To better understand the relationships between these anti-tuberculosis agents and their mechanisms, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Infectex Announces Positive Phase 2b-3 Clinical Trial Results of SQ109 for the Treatment of Multidrug-Resistant Pulmonary Tuberculosis [prnewswire.com]
- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sequella.com [sequella.com]
- 5. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
Comparative Transcriptomics of C215-Treated Mycobacterium tuberculosis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of C215, a potent inhibitor of the essential mycobacterial protein MmpL3, on Mycobacterium tuberculosis. As direct transcriptomic data for this compound is not yet publicly available, this guide utilizes data from a genetic knockdown of mmpL3 as a proxy to infer the transcriptional consequences of this compound treatment. This is compared with the known transcriptomic signatures of first-line anti-tubercular drugs, Isoniazid and Rifampicin, and the second-line fluoroquinolone, Moxifloxacin, to highlight the unique and overlapping cellular responses to these different mechanisms of action.
Executive Summary
This compound targets MmpL3, a critical transporter responsible for exporting mycolic acid precursors, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 is expected to disrupt cell wall integrity, leading to a specific transcriptomic response. Analysis of an mmpL3 knockdown strain reveals a signature characterized by the upregulation of genes involved in stress responses, such as osmoprotection and metal homeostasis, and the downregulation of genes related to core metabolic processes like energy production and mycolic acid biosynthesis. This profile is distinct from the transcriptomic changes induced by other anti-tubercular agents that target different cellular pathways. Understanding these differences is crucial for the development of novel combination therapies and for elucidating mechanisms of drug resistance.
Data Presentation: Comparative Transcriptional Response
The following tables summarize the key differentially expressed genes and pathways affected by MmpL3 inhibition (as a proxy for this compound treatment) compared to Isoniazid, Rifampicin, and Moxifloxacin.
Table 1: Comparison of Upregulated Genes and Pathways
| Treatment/Target | Key Upregulated Genes/Pathways | Biological Process | Supporting Evidence |
| This compound (MmpL3 Inhibition) | Genes related to osmoprotection and metal homeostasis.[1][2] | Response to cell envelope stress and altered cellular permeability.[1][2] | RNA-seq of mmpL3 knockdown M. tuberculosis.[1][2] |
| Isoniazid (InhA/Mycolic Acid Synthesis) | iniBAC operon, Fatty Acid Synthase II (FAS-II) genes (kasA, acpM).[2] | Efflux pump activity and compensation for mycolic acid synthesis inhibition.[2][3][4] | Microarray and RNA-seq of Isoniazid-treated M. tuberculosis.[2][3][4] |
| Rifampicin (RNA Polymerase) | Efflux pump and transport genes (e.g., Rv0559c, Rv0560c), virulence-associated genes.[5] | Cellular detoxification and stress response to transcription inhibition.[5] | Microarray analysis of Rifampicin-resistant M. tuberculosis.[5] |
| Moxifloxacin (DNA Gyrase) | SOS response genes, DNA repair genes, oxidative stress response genes. | Response to DNA damage and reactive oxygen species (ROS) accumulation. | RNA-seq of Moxifloxacin-treated M. tuberculosis.[6] |
Table 2: Comparison of Downregulated Genes and Pathways
| Treatment/Target | Key Downregulated Genes/Pathways | Biological Process | Supporting Evidence |
| This compound (MmpL3 Inhibition) | Genes related to energy production and mycolic acid biosynthesis.[1][2] | Metabolic downshift due to disruption of cell wall synthesis.[1][2] | RNA-seq of mmpL3 knockdown M. tuberculosis.[1][2] |
| Isoniazid (InhA/Mycolic Acid Synthesis) | Genes involved in central carbon metabolism.[7] | Altered metabolic state in response to cell wall stress. | Chemical-genetic interaction studies.[7] |
| Rifampicin (RNA Polymerase) | Genes involved in ribosomal protein synthesis and translation.[8] | General suppression of growth and protein synthesis due to transcription inhibition. | RNA-seq of Rifampicin-treated M. tuberculosis.[8] |
| Moxifloxacin (DNA Gyrase) | Genes involved in respiration.[6] | Respiratory downshift as a consequence of DNA damage and oxidative stress.[6] | RNA-seq of Moxifloxacin-treated M. tuberculosis.[6] |
Experimental Protocols
RNA Sequencing of M. tuberculosis
A generalized protocol for RNA extraction and sequencing from M. tuberculosis cultures is outlined below. Specific details may vary based on the experimental setup.
-
Culture Growth and Drug Exposure:
-
M. tuberculosis (e.g., H37Rv) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase (OD600 of 0.4-0.8).
-
The culture is then exposed to the desired concentration of the antimicrobial agent (e.g., this compound, Isoniazid, Rifampicin, Moxifloxacin) for a specified duration (e.g., 4, 24, 72 hours). Control cultures are treated with the vehicle (e.g., DMSO).[9]
-
-
RNA Extraction:
-
Bacterial cells are harvested by centrifugation.
-
Cell lysis is typically achieved by mechanical disruption (e.g., bead beating) in the presence of a lysis buffer (e.g., TRIzol).[10][11][12]
-
Total RNA is then purified using a combination of phase separation (chloroform extraction) and column-based purification kits.[10][11][12]
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).[10][11]
-
The rRNA-depleted RNA is then used to construct a cDNA library using a suitable kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).[11]
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina). A sequencing depth of at least 15 million reads per sample is recommended for M. tuberculosis.[10]
-
-
Data Analysis:
-
The raw sequencing reads are quality-controlled and trimmed.
-
The reads are then aligned to the M. tuberculosis reference genome (e.g., H37Rv).
-
Gene expression is quantified, and differential gene expression analysis is performed between the treated and control samples using tools like DESeq2.[13]
-
Visualizations
Signaling Pathway of MmpL3 Inhibition by this compound
Caption: this compound inhibits the MmpL3 transporter, blocking the export of trehalose monomycolate and disrupting cell wall biogenesis.
Experimental Workflow for Comparative Transcriptomics
Caption: A streamlined workflow for comparative transcriptomic analysis of drug-treated M. tuberculosis.
Logical Relationship of Drug Targets and Cellular Processes
References
- 1. droracle.ai [droracle.ai]
- 2. Transcriptomic responses to antibiotic exposure in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring drug-induced alterations in gene expression in Mycobacterium tuberculosis by microarray hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the basis of isoniazid tolerance in nonreplicating Mycobacterium tuberculosis using transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampicin-induced transcriptome response in rifampicin-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical genetic interactions elucidate pathways controlling tuberculosis antibiotic efficacy during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. RNA extraction and RNA-sequencing method for transcriptomic analysis of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. RNA Extraction and RNA-Sequencing Method for Transcriptomic Analysis of Mycobacterium tuberculosis [protocols.io]
- 13. In-silico transcriptome analysis of antibiotic-treated Mycobacterium tuberculosis identifies novel antibiotic resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Information Required for Safe Disposal of C215
To ensure the safe and proper disposal of the substance designated "C215," it is imperative to first accurately identify the chemical . The identifier "this compound" is not unique to a single substance and is used for various chemical products with different compositions and associated hazards. Providing generic disposal instructions without precise identification would be irresponsible and could pose significant safety and environmental risks.
To proceed with providing detailed and accurate disposal procedures, please specify which of the following, or another product not listed, you are working with:
-
This compound as an MmpL3 Inhibitor: A potent anti-infective agent used in tuberculosis research.
-
ChemTreat CL215: A cooling water microbiocide.
-
Casite this compound Foam Engine Degreaser: An automotive cleaning product.
-
Maha 215 C: A nonionic surfactant (Caprylyl/Capryl Glucoside).
-
MBC 215-P: A corrosive liquid mixture containing isothiazolinones.
-
Cee-Bee® A-215: A diphase, solvent-based alkaline paint and carbon remover.
Please provide the following information to ensure accurate guidance:
-
Full Product Name: As it appears on the container or Safety Data Sheet (SDS).
-
CAS Number: The unique Chemical Abstracts Service registry number for the substance.
-
Manufacturer or Supplier: The company that produced or supplied the chemical.
-
Primary Use: The application for which you are using the substance.
Upon receipt of this clarifying information, a comprehensive guide to the proper disposal procedures for your specific "this compound" product will be provided, including immediate safety precautions, step-by-step disposal instructions, and any relevant regulatory considerations. The health and safety of researchers, scientists, and drug development professionals are of paramount importance, and accurate chemical identification is the foundational step in achieving this.
Comprehensive Safety and Handling Guide for C215
For Research Use Only. Not for use in humans or animals.
This guide provides essential safety and logistical information for handling the compound C215 (CAS No. 912780-51-9), a potent MmpL3 inhibitor used in tuberculosis research. Given that detailed public hazard data is limited, this compound must be handled as a potent, potentially hazardous substance. All procedures should be conducted with rigorous adherence to safety protocols to minimize exposure risk.
Compound Identification and Properties
This compound is a research chemical identified as a potent inhibitor of MmpL3, with activity against M. tuberculosis.[1] It is supplied as a solid, typically white to off-white in color.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 912780-51-9 | [1] |
| Molecular Formula | C₁₇H₁₇Cl₂N₃ | [1] |
| Molecular Weight | 334.24 g/mol | [1] |
| Appearance | Solid, white to off-white | [1] |
| Storage | Store at -20°C, protected from light. | [1] |
Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in selecting appropriate PPE.[2] For this compound, where full toxicological data is unavailable, a conservative approach is mandatory. The following PPE serves as a minimum requirement when handling this compound.[3][4]
| PPE Category | Specification | Rationale |
| Body Protection | A buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when there is a significant risk of splashes.[4] | Protects skin and personal clothing from contamination. |
| Hand Protection | Disposable, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended, especially for extended procedures.[3][4] Gloves must be changed immediately if contaminated. | Prevents dermal absorption, a primary route of exposure for potent compounds. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] For procedures with a splash risk (e.g., preparing solutions), use chemical splash goggles and a face shield. | Protects eyes from airborne powder particles and splashes. |
| Respiratory Protection | All work with solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[5][6] | Minimizes the risk of respiratory tract exposure to the potent compound. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[4] | Protects feet from spills and dropped objects. |
Operational Plan: Handling and Storage
Adherence to standard operating procedures is critical. All personnel must be trained on the specific hazards and handling requirements for potent compounds before working with this compound.[6]
3.1. Engineering Controls
-
Primary Containment: A certified chemical fume hood is the primary engineering control for handling this compound powder and preparing solutions.[7] The fume hood sash should be kept as low as possible.
-
Ventilation: Ensure adequate laboratory ventilation to dilute any fugitive emissions.
3.2. Procedural Guidance for Handling
-
Preparation: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.[6]
-
Weighing: Weigh solid this compound within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.[6] Use a dedicated set of spatulas and weigh boats.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Always pour chemicals carefully, using a tray for secondary containment when transporting containers.[5]
-
Decontamination: After handling, decontaminate all surfaces (balance, fume hood sash, countertops) with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Decontaminate all equipment used.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
3.3. Storage
-
Store this compound in its original, tightly sealed container in a designated, labeled area at -20°C, protected from light.[1]
-
Store potent compounds in a segregated area away from incompatible materials.[8] Use secondary containment, such as a sealed plastic tub, to contain any potential leaks from the primary container.[6]
Disposal Plan
All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[9] Due to its potency and limited data, all this compound waste must be disposed of as hazardous chemical waste.
4.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Potent Compound," "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Containers must be kept closed except when adding waste.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash.[9][10] The most common disposal method for this type of waste is high-temperature incineration.[11]
Emergency Procedures: Spill Response Workflow
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Caption: Logical workflow for responding to a laboratory spill of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 9. vumc.org [vumc.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
